CL2E-SN38
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C86H118N14O24 |
|---|---|
分子量 |
1731.9 g/mol |
IUPAC名 |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-[2-[[4-[[(2S)-6-amino-2-[[(2S,5Z)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]octa-5,7-dienoyl]amino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C86H118N14O24/c1-6-9-10-11-14-71(91-75(102)58-121-57-74(101)88-29-33-113-35-37-115-39-41-117-43-45-119-47-48-120-46-44-118-42-40-116-38-36-114-34-32-98-53-63(94-95-98)51-89-79(105)61-20-16-59(17-21-61)52-100-76(103)26-27-77(100)104)81(107)93-72(15-12-13-28-87)80(106)90-62-22-18-60(19-23-62)55-123-84(110)96(4)30-31-97(5)85(111)124-64-24-25-70-66(49-64)65(7-2)67-54-99-73(78(67)92-70)50-69-68(82(99)108)56-122-83(109)86(69,112)8-3/h6,9-10,18-19,22-27,49-50,53,59,61,71-72,112H,1,7-8,11-17,20-21,28-48,51-52,54-58,87H2,2-5H3,(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,93,107)/b10-9-/t59?,61?,71-,72-,86-/m0/s1 |
InChIキー |
KGQBRCRWLBGUIJ-MKAHEWLKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Preclinical Evaluation of CL2E-SN38 for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol for CL2E-SN38, a potent drug-linker construct for the development of antibody-drug conjugates (ADCs). The document details the mechanism of action, provides step-by-step experimental methodologies, summarizes key quantitative preclinical data, and includes visualizations of the critical pathways and workflows involved in its synthesis and application.
Introduction
This compound is a sophisticated drug-linker system designed for targeted cancer therapy. It comprises the potent topoisomerase I inhibitor SN-38, linked via a cathepsin B-cleavable linker (CL2E) to a monoclonal antibody (mAb). SN-38, the active metabolite of irinotecan, exhibits 100- to 1000-fold higher cytotoxicity than its parent drug. However, its clinical utility is hampered by poor solubility and systemic toxicity. By incorporating SN-38 into an ADC, its delivery is targeted to tumor cells expressing the specific antigen recognized by the mAb, thereby enhancing efficacy and reducing off-target effects.
The CL2E linker is engineered for stability in circulation and selective cleavage within the lysosomal compartment of tumor cells, where cathepsin B is often overexpressed. This linker consists of a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyl alcohol (PABA) self-immolative spacer, and an ethylenediamine (B42938) moiety.[1] This design ensures that upon enzymatic cleavage of the dipeptide, a cascade of reactions leads to the release of the active SN-38 payload inside the target cell.
Mechanism of Action
SN-38 exerts its cytotoxic effect by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. When a replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.
The targeted delivery of SN-38 via a CL2E-based ADC follows a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide of the CL2E linker.
-
Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PABA spacer, leading to the release of free SN-38 into the cytoplasm.
-
Induction of Apoptosis: The released SN-38 binds to topoisomerase I, leading to DNA damage and programmed cell death.
Synthesis Protocol
The synthesis of a this compound ADC is a multi-stage process involving the synthesis of the CL2E linker, its conjugation to the SN-38 payload, and finally, the conjugation of the drug-linker construct to the antibody.
I. Synthesis of the CL2E Linker
The CL2E linker is constructed through a series of peptide coupling and chemical modification steps. A representative synthesis scheme is outlined below, based on established methods for similar cathepsin B-cleavable linkers.
Materials:
-
Fmoc-Val-Cit-PAB-PNP
-
N-Boc-ethylenediamine
-
Maleic anhydride (B1165640)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIPEA), Piperidine (B6355638)
-
Coupling agents: HATU, HOBt
-
Trifluoroacetic acid (TFA)
Procedure:
-
Attachment of Ethylenediamine Spacer:
-
Dissolve Fmoc-Val-Cit-PAB-PNP in DMF.
-
Add N-Boc-ethylenediamine and DIPEA.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the product (Fmoc-Val-Cit-PAB-NH-CH2-CH2-NH-Boc) by flash chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified product in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected intermediate (H2N-Val-Cit-PAB-NH-CH2-CH2-NH-Boc).
-
-
Introduction of the Maleimide (B117702) Group:
-
Dissolve the deprotected intermediate in DCM.
-
Add maleic anhydride and stir at room temperature.
-
After completion, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate) and heat to form the maleimide ring.
-
Purify the product (Maleimide-Val-Cit-PAB-NH-CH2-CH2-NH-Boc) by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the maleimide-containing linker in a solution of TFA in DCM (e.g., 50% TFA/DCM).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the final CL2E linker with a free amine (Maleimide-Val-Cit-PAB-NH-CH2-CH2-NH2).
-
II. Conjugation of CL2E Linker to SN-38 (this compound)
The CL2E linker is conjugated to the 10-hydroxyl group of SN-38.
Materials:
-
SN-38
-
Activated CL2E linker (e.g., as a p-nitrophenyl carbonate derivative of the PABA spacer)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous DMF
Procedure:
-
To a solution of the activated CL2E linker in anhydrous DMF, add SN-38 and cesium carbonate.[2]
-
Stir the reaction mixture at room temperature for 10-12 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the crude product by flash column chromatography to obtain the this compound drug-linker.
III. Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the maleimide-functionalized this compound to the thiol groups of a reduced monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound dissolved in an organic co-solvent (e.g., DMSO)
-
Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.2-7.5)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Treat the mAb solution with a 10-20 molar excess of TCEP to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately add a 5-10 molar excess of the this compound solution to the reduced antibody.
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) is below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to this compound) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Preclinical Data
The following tables summarize key quantitative data from preclinical studies involving this compound and other relevant SN-38 ADCs.
Table 1: In Vitro Cytotoxicity of SN-38 ADCs
| Cell Line | ADC | Target Antigen | IC50 (nM) | Reference |
| Ramos | Emab-CL2E-SN-38 | CD22 | ~40-55 fold less potent than CL2A conjugate | [3] |
| WSU-FSCCL | Emab-CL2E-SN-38 | CD22 | ~40-55 fold less potent than CL2A conjugate | [3] |
| Daudi | Emab-CL2E-SN-38 | CD22 | ~40-55 fold less potent than CL2A conjugate | [3] |
| SKOV-3 | Mil40-SN-38 (ether linker) | Her2 | 5.5 | [1] |
| BT474 HerDR | Mil40-SN-38 (ether linker) | Her2 | - | [1] |
| MDA-MB-231 | Mil40-SN-38 (ether linker) | Her2 (negative) | >1000 | [1] |
| MCF-7 | Mil40-SN-38 (ether linker) | Her2 (negative) | >1000 | [1] |
| Calu-3 | hRS7-CL2A-SN-38 | Trop-2 | ~2.2 | [4] |
| Capan-1 | hRS7-CL2A-SN-38 | Trop-2 | ~2.2 | [4] |
| BxPC-3 | hRS7-CL2A-SN-38 | Trop-2 | ~2.2 | [4] |
| COLO 205 | hRS7-CL2A-SN-38 | Trop-2 | ~2.2 | [4] |
Table 2: In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| Xenograft Model | Cancer Type | ADC | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Calu-3 | Non-small cell lung | hRS7-CL2A-SN-38 | 0.4 mg/kg, q4dx4 | Significant antitumor effects, tumor regressions | [5] |
| Capan-1 | Pancreatic | hRS7-CL2A-SN-38 | 0.2 mg/kg, twice weekly x 4 weeks | Significant tumor growth inhibition | [6] |
| BxPC-3 | Pancreatic | hRS7-CL2A-SN-38 | Not specified | Significant antitumor effects | [4] |
| COLO 205 | Colorectal | hRS7-CL2A-SN-38 | 0.4 mg/kg, twice weekly x 4 weeks | Significant tumor growth inhibition | [6] |
Table 3: Pharmacokinetic Parameters of SN-38 ADCs
| ADC | Linker | Half-life (in human serum) | Reference |
| Emab-CL2E-SN-38 | CL2E (stable) | > 14 days | [3] |
| Emab-CL2A-SN-38 | CL2A (less stable) | ~50% release in 24 hours | [3] |
| hRS7-SN-38 | CL2/CL2A | ~20 hours | [4] |
Visualizations
Signaling Pathway of SN-38 Action
Caption: Mechanism of action of SN-38 leading to apoptosis.
Experimental Workflow for this compound ADC Synthesis and Evaluation
Caption: Workflow for this compound ADC synthesis and evaluation.
Logical Relationship of CL2E Linker Cleavage and Payload Release
Caption: Intracellular cleavage of CL2E linker and SN-38 release.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of SN-38 as a Topoisomerase I Inhibitor
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent inhibitor of human DNA topoisomerase I (Top1).[1] Its antineoplastic activity stems from its ability to trap the transient covalent complex formed between Top1 and DNA during the process of DNA relaxation.[1] By stabilizing this "cleavable complex," SN-38 converts a transient single-strand break into a permanent and lethal double-strand break upon collision with the DNA replication machinery, ultimately inducing cell cycle arrest and apoptosis.[1][2][3][4] This guide provides a detailed examination of the molecular mechanism of SN-38, the cellular consequences of Top1 inhibition, and the standard methodologies used to evaluate its activity. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways and mechanisms involved.
The Role of Topoisomerase I in DNA Topology
DNA topoisomerases are essential enzymes that resolve topological problems in the genome arising from processes like DNA replication, transcription, and recombination.[1] Human Topoisomerase I (Top1) alleviates torsional stress by inducing transient single-strand breaks in the DNA backbone. The catalytic cycle involves a transesterification reaction where a catalytic tyrosine residue in the enzyme's active site attacks a DNA phosphodiester bond, forming a covalent 3'-phosphotyrosyl intermediate and releasing a free 5'-hydroxyl end.[1] This allows for the controlled rotation of the intact DNA strand around the break, followed by a second transesterification reaction that re-ligates the DNA backbone and releases the enzyme.
Core Mechanism of SN-38 Action
SN-38 exerts its cytotoxic effect not by inhibiting the catalytic activity of Top1 directly, but by acting as an interfacial inhibitor. It binds to the transient Top1-DNA covalent complex, preventing the DNA re-ligation step.[3] This trapping of the Top1-DNA complex converts the enzyme from a vital DNA-processing tool into a static, DNA-damaging adduct.[1] The SN-38 molecule intercalates into the DNA cleavage site, stacking against the purine (B94841) base at the -1 position and forming a hydrogen bond network with both the enzyme and the DNA, thus stabilizing the cleavable complex.
Cellular Consequences and Downstream Signaling
The stabilization of the cleavable complex by SN-38 is particularly cytotoxic to cells undergoing DNA replication (S-phase).[2] When a replication fork collides with the static Top1-SN38-DNA ternary complex, the transient single-strand break is converted into a permanent, highly toxic double-strand break (DSB).[1][3]
These DSBs trigger a robust DNA Damage Response (DDR). The primary kinase activated by stalled replication forks and DSBs is Ataxia Telangiectasia and Rad3-related (ATR), which in turn phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[1] This ATR-Chk1 signaling cascade is crucial for stabilizing the replication fork and initiating cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[1][4] If the damage is too extensive to be repaired, these signaling pathways can ultimately trigger programmed cell death (apoptosis).[3]
Quantitative Data Summary
The potency of SN-38 has been quantified across various cancer cell lines and assay types. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.
Table 1: Cytotoxicity (IC50) of SN-38 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Duration | Citation |
|---|---|---|---|---|
| HT-29 | Colon Carcinoma | 8.8 | Colony Forming | [5] |
| K562 | Human Leukemia | 813.8 | 48 h | [6] |
| K562 | Human Leukemia | 328.5 | 72 h | [6] |
| K562 | Human Leukemia | 279.8 | 96 h | [6] |
| OCUM-2M | Gastric Carcinoma | 6.4 | Not Specified | [7] |
| OCUM-8 | Gastric Carcinoma | 2.6 | Not Specified |[7] |
Table 2: DNA Damage Induction by Camptothecin (B557342) Derivatives C1000 is the drug concentration required to produce 1000 rad-equivalents of DNA single-strand breaks as measured by alkaline elution.
| Compound | C1000 in Whole HT-29 Cells (µM) | C1000 in Isolated Nuclei (µM) | Citation |
|---|---|---|---|
| SN-38 | 0.037 | 0.0025 | [5] |
| Camptothecin (CPT) | 0.051 | 0.012 | [5] |
| Topotecan (TPT) | 0.28 | 0.44 | [5] |
| CPT-11 (Irinotecan) | > 1.0 | > 0.1 |[5] |
Key Experimental Methodologies
Topoisomerase I DNA Relaxation Assay
This in vitro assay assesses the catalytic activity of Top1 and the effect of inhibitors.
-
Objective: To determine if a compound inhibits the ability of Top1 to relax supercoiled plasmid DNA.
-
Principle: Top1 converts compact, fast-migrating supercoiled plasmid DNA (Form I) into slower-migrating relaxed topoisomers (Form Ir).[8] The presence of an inhibitor prevents this conversion. The different DNA forms are then separated and visualized by agarose (B213101) gel electrophoresis.[8]
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:
-
Enzyme Addition: Add a pre-determined amount of recombinant human Top1 enzyme (typically 1 unit, the amount required to fully relax the DNA substrate in the absence of inhibitor).[10]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[8][12]
-
Termination: Stop the reaction by adding 5 µL of 5X loading dye containing SDS and/or Proteinase K to dissociate the enzyme from the DNA.
-
Electrophoresis: Load the samples onto a 0.8-1.0% agarose gel.[11][12]
-
Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA-intercalating dye and visualize under UV light.[10][12] The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicate enzyme activity, which will be inhibited in the presence of SN-38.
DNA Cleavage Assay
This in vitro assay directly assesses the ability of a compound to stabilize the Top1-DNA cleavable complex.[1]
-
Objective: To visualize and quantify the formation of drug-induced covalent Top1-DNA complexes.[1]
-
Principle: A radiolabeled DNA substrate is incubated with Top1 and the test compound. The stabilization of the cleavable complex results in an accumulation of cleaved DNA fragments. The reaction is stopped with a strong denaturant (SDS), which traps the covalent intermediate. The protein is digested, and the resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[13][14]
Detailed Protocol:
-
Substrate Preparation: Prepare a DNA substrate (e.g., a specific restriction fragment or oligonucleotide) uniquely labeled at the 3'-end with a radioisotope like ³²P.[14]
-
Reaction Setup: In a 20 µL reaction volume, combine the reaction buffer, approximately 2 nM of the radiolabeled DNA substrate, and various concentrations of the test compound (SN-38).[9]
-
Enzyme Addition: Add recombinant human Top1 and incubate at 25-37°C for 20-30 minutes to allow the cleavage/religation equilibrium to be reached.[9]
-
Termination: Stop the reaction by adding SDS to a final concentration of 0.5-1%.[1] This denatures Top1 and traps the covalent complex.
-
Protein Digestion: Add Proteinase K to digest the covalently bound Top1, leaving a single-strand break with a peptide attached.
-
Electrophoresis: Analyze the DNA fragments on a denaturing (urea) polyacrylamide sequencing gel.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen. The intensity of the shorter "cleavage" bands relative to the full-length substrate indicates the potency of the compound in stabilizing the cleavable complex.
Cell-Based Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a quantitative measure of a drug's cytotoxic effects.[15]
-
Objective: To determine the concentration of SN-38 that inhibits cell growth by 50% (IC50).
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[15]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of SN-38 for a specified period (e.g., 48, 72, or 96 hours).[6] Include vehicle-only controls.
-
MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[1]
Conclusion
SN-38 is a highly potent antineoplastic agent that functions by trapping the covalent complex between DNA and Topoisomerase I.[1] This mechanism of action, which leads to the formation of lethal double-strand breaks during DNA replication, makes SN-38 particularly effective against rapidly proliferating cancer cells.[1] Understanding the intricacies of its interaction with the Top1-DNA complex, the subsequent cellular responses, and the methodologies for its evaluation is critical for the rational design of novel Top1-targeting therapies and for developing strategies to overcome clinical resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Genesis of CL2E-SN38: A Deep Dive into its Discovery and Development for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the discovery and development of CL2E-SN38, a pivotal drug-linker construct designed for antibody-drug conjugates (ADCs). SN-38, the highly potent active metabolite of irinotecan, is a topoisomerase I inhibitor, a validated mechanism for cancer chemotherapy. However, its poor solubility and high toxicity have historically limited its therapeutic window. The development of this compound represents a strategic approach to harness the power of SN-38 by enabling its targeted delivery to cancer cells through conjugation to monoclonal antibodies. This document details the synthesis, preclinical evaluation, and mechanism of action of ADCs incorporating this compound, offering a technical guide for researchers in the field of oncology and targeted therapeutics.
The Rationale for a Stable, Cleavable Linker
The efficacy of an ADC is critically dependent on the linker that connects the antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature release of the payload and minimize off-target toxicity. However, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug.
This compound was developed to meet these criteria. It employs a dipeptide linker, valine-citrulline, which is specifically designed to be cleaved by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[1] This ensures that the release of SN-38 is localized within the lysosomal compartment of the target cell, thereby maximizing its cytotoxic effect while minimizing systemic exposure. The CL2E linker is noted for its stability in human serum, a crucial characteristic for a clinically viable ADC.
Synthesis and Structure of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the CL2E linker and its subsequent conjugation to SN-38. The CL2E linker is composed of a maleimide (B117702) group for antibody conjugation, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, the cathepsin B-cleavable valine-citrulline dipeptide, and a self-immolative p-aminobenzyl alcohol (PABA) spacer.[2]
Synthesis of the CL2E Linker
The synthesis of the CL2E linker is detailed in US Patent 7,999,083.[2] The general scheme involves the sequential coupling of the constituent components: the maleimide-PEG moiety, the dipeptide, and the PABA spacer.
Conjugation of CL2E to SN-38
The CL2E linker is conjugated to the 10-hydroxyl group of SN-38. This specific conjugation site is crucial as it preserves the integrity of the lactone ring at the 20-position, which is essential for the cytotoxic activity of SN-38.[1] The detailed procedure for the preparation of this compound is outlined in US Patent 8,080,250.
Preclinical Evaluation of this compound Antibody-Drug Conjugates
The preclinical development of this compound has been primarily documented through its conjugation to milatuzumab, a humanized anti-CD74 antibody. These studies provide valuable insights into the in vitro and in vivo performance of this compound ADCs.
In Vitro Cytotoxicity
The cytotoxic potency of milatuzumab-CL2E-SN38 was evaluated against a panel of human cancer cell lines with varying levels of CD74 expression. The half-maximal inhibitory concentration (IC50) values demonstrate the antigen-dependent cytotoxicity of the ADC.
| Cell Line | Cancer Type | Milatuzumab-CL2E-SN38 IC50 (nM) | Free SN-38 IC50 (nM) |
| Raji | Burkitt's Lymphoma | ~10 | ~1 |
| A-375 | Melanoma | >100 | ~5 |
| Capan-1 | Pancreatic Cancer | >100 | ~2 |
| NCI-N87 | Gastric Cancer | >100 | ~3 |
Data extracted from Govindan et al., Mol Cancer Ther 2013;12(6):968-78.[3]
Serum Stability
A key feature of the CL2E linker is its enhanced stability in serum compared to other linkers like CL2A. In vitro studies have shown that ADCs conjugated via the CL2E linker exhibit a significantly longer half-life in human serum, which is anticipated to translate into a better safety profile in vivo.
In Vivo Efficacy in Xenograft Models
The antitumor activity of milatuzumab-CL2E-SN38 was assessed in several human cancer xenograft models in immunodeficient mice.
| Xenograft Model | Cancer Type | Treatment | Median Survival (days) |
| Raji | Burkitt's Lymphoma | Milatuzumab-CL2E-SN38 | 14 |
| Raji | Burkitt's Lymphoma | Epratuzumab-CL2E-SN38 (control) | 14 |
| Capan-1 | Pancreatic Cancer | Milatuzumab-CL2E-SN38 | Not significantly different from control |
Data extracted from Govindan et al., Mol Cancer Ther 2013;12(6):968-78.[3]
It is important to note that in these preclinical models, the more rapidly releasing CL2A-SN38 conjugate demonstrated superior efficacy compared to the this compound conjugate.[3] This suggests that for certain targets and tumor types, a faster rate of intracellular payload release may be more critical for achieving a therapeutic effect.
Mechanism of Action of this compound ADCs
The mechanism of action of a this compound ADC follows a multi-step process that begins with targeted delivery and culminates in apoptosis of the cancer cell.
References
The Role of the CL2E Linker in Enhancing Antibody-Drug Conjugate Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the stability of the linker connecting the antibody to the payload. Premature cleavage of the linker in circulation can lead to off-target toxicities and a diminished therapeutic window. The CL2E linker is a technologically advanced, enzymatically-cleavable linker designed to offer superior stability in plasma, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell. This technical guide provides an in-depth analysis of the CL2E linker, its mechanism of action, comparative stability data, and the experimental protocols used for its evaluation.
The CL2E Linker: Structure and Mechanism of Action
The CL2E linker is a protease-sensitive linker that incorporates a dipeptide sequence, typically valine-citrulline (vc), which is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B. This enzyme is highly active within the lysosomal compartment of cells but has limited activity in the bloodstream, providing a mechanism for targeted drug release.
The general structure of a CL2E-payload conjugate involves the following components:
-
Antibody Conjugation Site: Typically a maleimide (B117702) group that reacts with reduced cysteine residues on the antibody.
-
Spacer: A polyethylene (B3416737) glycol (PEG) unit can be included to enhance solubility.
-
Dipeptide Trigger: The valine-citrulline sequence that is the substrate for Cathepsin B.
-
Self-Immolative Moiety: A p-aminobenzyloxycarbonyl (PAB) group that, following cleavage of the dipeptide, spontaneously releases the payload.
-
Payload Attachment Site: The CL2E linker is designed to connect to specific functional groups on the cytotoxic drug. In the context of SN-38, a potent topoisomerase I inhibitor, the CL2E linker attaches to the 10-hydroxyl group, a position that contributes to the stability of the conjugate.[1]
The stability of the CL2E linker is attributed to its resistance to hydrolysis and enzymatic degradation in the systemic circulation. In contrast to pH-sensitive linkers like CL2A, which can undergo hydrolysis at physiological pH, the peptide-based CL2E linker is designed to remain intact until it encounters the specific enzymatic machinery within the lysosome.[2][3]
Signaling Pathway and Mechanism of Action of a CL2E-based ADC
The following diagram illustrates the journey of a CL2E-based ADC from systemic circulation to the release of its cytotoxic payload within a target cancer cell.
Quantitative Data on ADC Stability
The stability of an ADC in plasma is a critical parameter that is often assessed by measuring the half-life of the intact conjugate or the change in the drug-to-antibody ratio (DAR) over time. While specific quantitative data for the CL2E linker is not extensively published in direct head-to-head comparisons, data from structurally similar valine-citrulline-PAB (vc-PAB) linkers provide a strong indication of its stability profile.
It is important to note that the stability of vc-based linkers can be species-dependent, with some studies showing higher stability in human plasma compared to rodent plasma due to the presence of certain carboxylesterases in rodents that can cleave the linker.[4]
Table 1: Comparative In Vivo Stability of Valine-Citrulline Based Linkers
| ADC Construct | Linker Type | Animal Model | Stability Metric | Value |
| cAC10-vc-MMAE | Valine-Citrulline-PAB | Mouse | Linker Half-life | ~144 hours (6.0 days) |
| cAC10-vc-MMAE | Valine-Citrulline-PAB | Cynomolgus Monkey | Apparent Linker Half-life | ~230 hours (9.6 days) |
| Anti-HER2-vc-MMAF | Valine-Citrulline | Mouse | Payload Loss (14 days) | >95% |
| Anti-HER2-EVCit-MMAF | Glutamic acid-Valine-Citrulline | Mouse | Payload Loss (14 days) | Almost none |
| SN-38-ether-ADC | Cathepsin B-cleavable ether linker | Not Specified | Serum Half-life | >10 days[5] |
This data is representative of the stability of valine-citrulline based linkers and provides a strong proxy for the expected stability of CL2E-containing ADCs.
Table 2: Comparative In Vitro Plasma Stability of Different Linker Types
| Linker Type | ADC Construct | Plasma Source | Stability Metric | Value |
| Valine-Citrulline | Anti-HER2-vc-MMAF | Human | Payload Loss (28 days) | No significant degradation[6] |
| Valine-Citrulline | Trastuzumab-vc-MMAE | Human & Monkey | MMAE Release (6 days) | <1% |
| Valine-Citrulline | Trastuzumab-vc-MMAE | Mouse | MMAE Release (6 days) | ~25% |
| Carbonate (e.g., CL2A) | Sacituzumab Govitecan | Human (in vivo) | Cleavage Half-life | ~18 hours[7] |
| Silyl ether | MMAE conjugate | Human | Half-life | >7 days[8] |
Experimental Protocols
Accurate assessment of ADC stability is paramount for preclinical and clinical development. The following are detailed methodologies for key experiments used to evaluate the stability of ADCs with cleavable linkers like CL2E.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Methodology:
-
ADC Incubation:
-
Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the aliquots at -80°C to halt any further degradation.
-
-
Sample Preparation for LC-MS Analysis:
-
Thaw the plasma samples on ice.
-
Isolate the ADC from the plasma proteins using affinity capture, such as with Protein A magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
For analysis of light and heavy chains, the ADC can be reduced with a reducing agent like DTT.
-
-
LC-MS Analysis:
-
Analyze the intact or reduced ADC samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
The different drug-loaded species (D0, D2, D4, etc.) will be separated and their relative abundances measured.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative percentage of each drug-loaded species.
-
Calculate the average DAR at each time point using the following formula: Average DAR = Σ(n * I_n) / Σ(I_n) where n is the number of drugs per antibody and I_n is the intensity of the species with n drugs.
-
Plot the average DAR as a function of time to determine the stability of the ADC.
-
Experimental Workflow for In Vitro Plasma Stability Assay
Cathepsin B Cleavage Assay
Objective: To confirm the specific cleavage of the CL2E linker by Cathepsin B and determine the rate of payload release.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT).
-
Incubate the ADC with purified human Cathepsin B at 37°C.
-
Include control reactions without the enzyme to account for any non-enzymatic degradation.
-
-
Time Course Analysis:
-
At various time points, stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile) to precipitate the protein and inactivate the enzyme.
-
-
Quantification of Released Payload:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant, which contains the released payload, by LC-MS/MS.
-
Use a standard curve of the free payload to quantify the amount released at each time point.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the cleavage kinetics of the linker.
-
Conclusion
The CL2E linker represents a significant advancement in ADC technology, offering enhanced stability in the systemic circulation compared to more labile linker chemistries. Its reliance on enzymatic cleavage by lysosomal proteases provides a robust mechanism for targeted payload release within cancer cells. The data from structurally similar valine-citrulline based linkers strongly support the high stability of CL2E in human plasma, a critical attribute for minimizing off-target toxicity and maximizing the therapeutic index. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of ADC stability, a crucial step in the development of next-generation cancer therapeutics. The continued refinement of linker technologies like CL2E will undoubtedly play a pivotal role in the future success of antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - Santi - Annals of Translational Medicine [atm.amegroups.org]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
SN-38 as a Payload in Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the chemotherapeutic agent irinotecan.[1] Its high cytotoxicity, approximately 100 to 1000 times greater than irinotecan, makes it a compelling payload for targeted therapies, particularly antibody-drug conjugates (ADCs).[2] ADCs are designed to selectively deliver highly potent cytotoxic agents to cancer cells by targeting tumor-associated antigens, thereby enhancing the therapeutic window and minimizing systemic toxicity.[2] This guide provides a comprehensive technical overview of SN-38 as a payload, focusing on its mechanism of action, application in ADCs, relevant signaling pathways, and key experimental protocols for its evaluation.
Mechanism of Action: Topoisomerase I Inhibition
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[3][4] The enzyme achieves this by creating transient single-strand breaks in the DNA. SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks.[3][5] This stabilized "cleavable complex" becomes a lethal lesion when the DNA replication machinery collides with it, leading to the formation of irreversible double-strand DNA breaks during the S-phase of the cell cycle.[5][6] These double-strand breaks trigger cell cycle arrest and ultimately induce apoptosis.[6]
SN-38 in Antibody-Drug Conjugates (ADCs)
The high potency of SN-38 is harnessed in ADCs to achieve targeted killing of cancer cells. A prime example is sacituzumab govitecan (Trodelvy®), an ADC approved for the treatment of metastatic triple-negative breast cancer and other solid tumors.[7][8]
Components of an SN-38 ADC (Sacituzumab Govitecan as an example):
-
Monoclonal Antibody (mAb): Sacituzumab, a humanized antibody that targets Trophoblast Cell Surface Antigen 2 (Trop-2). Trop-2 is a transmembrane glycoprotein (B1211001) overexpressed in a wide range of epithelial cancers.[7][9]
-
Payload: SN-38, the potent cytotoxic agent.[7]
-
Linker: A hydrolyzable linker, CL2A, connects the antibody to the SN-38 payload.[7] This linker is designed to be stable in the bloodstream but cleavable under the acidic conditions of the tumor microenvironment and within the lysosomes of cancer cells.[10][11]
The binding of the ADC to Trop-2 on the cancer cell surface leads to its internalization.[12] Inside the cell, the linker is cleaved, releasing the SN-38 payload to exert its topoisomerase I inhibitory effect.[12]
The Bystander Effect
A key feature of SN-38 ADCs with cleavable linkers like CL2A is the "bystander effect."[1][13] Once released, the membrane-permeable SN-38 can diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may have low or no expression of the target antigen.[1][13] This is particularly advantageous in treating heterogeneous tumors.
Quantitative Data
In Vitro Cytotoxicity of SN-38 and SN-38 ADCs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of SN-38 and SN-38-based ADCs in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |
| HT-29 | Colon Cancer | SN-38 | 80 | [14] |
| HCT-116 | Colon Cancer | SN-38 | 40 | [14] |
| SW620 | Colon Cancer | SN-38 | 20 | [14] |
| C-26 | Colon Cancer | SN-38 | 886 | [15] |
| SKOV-3 | Ovarian Cancer | SN-38 | 10.7 | [16] |
| SKOV-3 | Ovarian Cancer | T-SN38 A (ADC) | 5.2 | [15] |
| SKOV-3 | Ovarian Cancer | T-SN38 B (ADC) | 4.4 | [15] |
| SKOV-3 | Ovarian Cancer | T-SN38 C (ADC) | 5.1 | [15] |
| MCF-7 | Breast Cancer | SN-38 | 14.4 | [16] |
| BCap37 | Breast Cancer | SN-38 | 300 (as µg/mL) | [14] |
| KB | Cervical Cancer | SN-38 | 1610 (as µg/mL) | [14] |
| BT474 HerDR | Breast Cancer | SN-38 | 7.3 | [16] |
| MDA-MB-231 | Breast Cancer | SN-38 | 38.9 | [16] |
| MDA-MB-468 | Breast Cancer | SN-38-loaded BSANP | Varies with BSA conc. | [17] |
| HepG2 | Liver Cancer | SN-38 | 8540 | [15] |
| A549 | Lung Cancer | SN-38 | 5280 | [15] |
Pharmacokinetics of Sacituzumab Govitecan (SG) and SN-38
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following table summarizes key pharmacokinetic parameters for sacituzumab govitecan and free SN-38 derived from it.
| Parameter | Sacituzumab Govitecan (SG) | Free SN-38 | Reference(s) |
| Clearance (CL) | 0.133 L/h | - | [13] |
| Steady-State Volume of Distribution (Vss) | 3.68 L | - | [13] |
| Terminal Half-life (t1/2) | ~11 to 14 hours | ~17.6 hours (in patients with mTNBC) | [18] |
Signaling Pathways
SN-38 Induced DNA Damage Response and Apoptosis
The double-strand breaks induced by SN-38 activate a complex signaling cascade known as the DNA Damage Response (DDR). This pathway aims to repair the DNA damage, but if the damage is too severe, it triggers apoptosis.
Caption: SN-38 induced DNA damage response and apoptosis pathway.
Trop-2 Signaling Pathway in Cancer
Trop-2, the target of sacituzumab govitecan, is not merely a passive docking site but an active signaling molecule that promotes cancer cell proliferation, invasion, and survival.
Caption: Simplified Trop-2 signaling pathway in cancer cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of SN-38 or the SN-38 ADC in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a predetermined period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
In Vivo Efficacy Study in a Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.
Workflow:
Caption: General workflow for an in vivo xenograft efficacy study.
Detailed Protocol:
-
Cell Preparation and Implantation: Culture the desired human cancer cell line. Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., a mix of PBS and Matrigel).[16] Subcutaneously inject the cell suspension (typically 2-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.[16] Calculate the tumor volume using the formula: (Length x Width^2) / 2. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the SN-38 ADC, a vehicle control, and potentially a non-targeting ADC control intravenously (i.v.) via the tail vein. The dosing schedule will depend on the specific ADC and study design (e.g., once or twice weekly).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and mouse body weights 2-3 times per week.[16] Body weight is a key indicator of systemic toxicity.
-
Endpoint and Data Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant toxicity. The primary efficacy metric is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Conclusion
SN-38 is a highly effective cytotoxic payload that has been successfully incorporated into targeted therapies, most notably the ADC sacituzumab govitecan. Its potent mechanism of action, coupled with the targeted delivery and bystander effect enabled by ADC technology, provides a powerful strategy for treating a variety of solid tumors. A thorough understanding of its pharmacology, the signaling pathways it perturbs, and the appropriate experimental models for its evaluation are critical for the continued development and optimization of SN-38-based cancer therapeutics.
References
- 1. population-pharmacokinetics-of-sacituzumab-govitecan-in-patients-with-metastatic-triple-negative-breast-cancer-and-other-solid-tumors - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sacituzumab Govitecan | C76H104N12O24S | CID 91668186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 15. Sacituzumab govitecan (IMMU-132), an anti-Trop-2-SN-38 antibody-drug conjugate for the treatment of diverse epithelial cancers: Safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of CL2E-SN38: A Technical Guide to Solubility and Formulation for Preclinical Research
For Immediate Release
This technical guide addresses the critical challenges of working with CL2E-SN38, a potent drug-linker conjugate for antibody-drug conjugates (ADCs), focusing on its solubility and the development of stable formulations for robust preclinical experimentation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the advancement of targeted cancer therapies.
SN-38, the active metabolite of irinotecan, is a powerful topoisomerase I inhibitor. However, its clinical utility has been hampered by poor aqueous solubility and instability at physiological pH. This compound, which incorporates SN-38 attached to a cleavable linker, represents a significant step forward in developing next-generation ADCs. Understanding its physicochemical properties is paramount for accurate and reproducible experimental outcomes.
Quantitative Solubility Analysis
The solubility of both the parent drug, SN-38, and its linker-modified counterpart, this compound, is a crucial parameter for designing in vitro and in vivo studies. The following tables summarize the available quantitative data.
Table 1: Solubility of SN-38
| Solvent/System | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL, 25 mg/mL (with sonication) | [1][2] |
| Dimethylformamide | ~0.1 mg/mL | [1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (suspended solution, requires sonication) | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (suspended solution, requires sonication) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (suspended solution, requires sonication) | [2] |
| Water | 0.29 mg/mL (predicted) | [3] |
| Aqueous Buffers | Sparingly soluble | [1] |
Table 2: Solubility of CL2-SN38 and this compound
| Compound | Solvent/System | Solubility | Source(s) |
| CL2-SN38 | DMSO | ~100 mg/mL | [4] |
| CL2-SN38 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | [4] |
| CL2-SN38 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | [4] |
| CL2-SN38 | 10% DMSO, 90% Corn Oil | ≥ 2.2 mg/mL (clear solution) | [4] |
| This compound TFA | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not explicitly stated, but a formulation protocol is provided. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from methodologies provided for CL2-SN38 and this compound TFA, which are structurally similar.[4][5] Researchers should validate the final formulation for their specific experimental needs.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the formulation, a 25 mg/mL stock in DMSO can be prepared. Ensure complete dissolution.
-
Co-solvent Addition (Sequential): a. In a sterile tube, add the required volume of PEG300. b. To the PEG300, add the appropriate volume of the this compound DMSO stock solution and mix thoroughly. c. Add the required volume of Tween-80 to the mixture and mix until a homogenous solution is formed. d. Finally, add the required volume of saline to reach the final desired concentration and volume. Mix gently but thoroughly.
-
Example for a 1 mL final formulation at 2.5 mg/mL: a. To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound stock in DMSO. b. Add 50 µL of Tween-80. c. Add 450 µL of saline.
-
Final Product: The resulting formulation should be a clear solution. It is recommended to prepare this formulation fresh for each experiment.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxic effects of this compound conjugated to an antibody.[6][7]
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free SN-38 (as controls)
-
96-well cell culture plates
-
MTS or similar cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free SN-38 in complete cell culture medium. A stock solution of free SN-38 can be prepared in DMSO, ensuring the final DMSO concentration in the culture medium is non-toxic (typically <0.1%).[6]
-
Cell Treatment: Remove the existing medium from the cells and add the prepared drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the mechanism of action of SN-38, the following diagrams have been generated using Graphviz.
Caption: Workflow for preparing an in vivo formulation of this compound.
Caption: Simplified signaling pathway of SN-38's cytotoxic effect.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CL2-SN-38 | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of CL2E-SN38 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pivotal class of biotherapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. CL2E-SN38 is an exemplary ADC that couples the highly potent topoisomerase I inhibitor, SN-38, to a monoclonal antibody via a stable, cathepsin B-cleavable linker known as CL2E. SN-38, the active metabolite of the prodrug irinotecan, is approximately 100- to 1000-fold more potent than its parent compound. However, its clinical utility as a standalone agent is hampered by poor solubility and significant off-target toxicity. The this compound ADC architecture aims to overcome these limitations by ensuring stable circulation and facilitating targeted release of SN-38 within the tumor microenvironment. This guide provides an in-depth technical overview of the core principles of this compound, encompassing its mechanism of action, comparative in vitro efficacy, and the experimental protocols utilized in its preclinical evaluation.
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic strategy of this compound is a multi-step process that begins with the systemic administration of the ADC and culminates in the induction of apoptosis in target cancer cells.
-
Targeting and Internalization: The monoclonal antibody component of this compound binds to a specific tumor-associated antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome, an organelle characterized by its acidic environment (pH 4.5-5.0) and the presence of various hydrolytic enzymes. The CL2E linker is specifically designed to be cleaved by cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells.
-
Payload Release and Activation: The enzymatic cleavage of the CL2E linker by cathepsin B liberates the SN-38 payload within the lysosome. The acidic milieu of the lysosome also favors the closed lactone form of SN-38, which is its active conformation.
-
Topoisomerase I Inhibition and DNA Damage: The released SN-38 then diffuses into the nucleus and intercalates into the DNA-topoisomerase I complex. Topoisomerase I is a critical enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. SN-38 stabilizes this cleavable complex, preventing the re-ligation of the DNA strand.
-
Induction of Apoptosis: The collision of the DNA replication fork with the stabilized SN-38-topoisomerase I-DNA ternary complex leads to the conversion of single-strand breaks into lethal double-strand DNA breaks. This extensive DNA damage activates the DNA Damage Response (DDR) pathway, ultimately triggering cell cycle arrest and apoptosis.
Signaling Pathway of SN-38-Induced DNA Damage
The cytotoxic effect of SN-38 is mediated through the activation of the DNA Damage Response (DDR) pathway. The following diagram illustrates the key signaling events initiated by SN-38-induced DNA double-strand breaks.
Data Presentation: In Vitro Efficacy and Stability
The efficacy and stability of an ADC are critically dependent on the properties of its linker. The CL2E linker was designed to offer enhanced stability in systemic circulation compared to earlier generation linkers, such as CL2A. This increased stability is intended to minimize premature payload release and reduce off-target toxicity.
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity (IC50) of ADCs containing the CL2E and CL2A linkers against various cancer cell lines.
| Cell Line | Cancer Type | Target Antigen | ADC (Linker) | IC50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | CD22 | Epratuzumab-CL2E-SN-38 | 135.8 | [1] |
| Raji | Burkitt's Lymphoma | CD22 | Epratuzumab-CL2A-SN-38 | 3.2 | [1] |
| Capan-1 | Pancreatic Adenocarcinoma | TROP-2 | hRS7-CL2E-SN-38 | 132 | [2] |
| Capan-1 | Pancreatic Adenocarcinoma | TROP-2 | hRS7-CL2A-SN-38 | 9 | [2] |
| Calu-3 | Lung Adenocarcinoma | TROP-2 | hRS7-CL2E-SN-38 | 242 | [2] |
| Calu-3 | Lung Adenocarcinoma | TROP-2 | hRS7-CL2A-SN-38 | 20 | [2] |
| NCI-N87 | Gastric Carcinoma | TROP-2 | hRS7-CL2E-SN-38 | >100 | [2] |
| NCI-N87 | Gastric Carcinoma | TROP-2 | hRS7-CL2A-SN-38 | ~2.2 | [3] |
Serum Stability
The stability of the ADC in serum is a critical parameter that influences its therapeutic index. The CL2E linker has demonstrated significantly greater stability in human serum compared to the CL2A linker.
| ADC Linker | Serum Half-life | Reference |
| CL2E | >10 days | [4] |
| CL2A | ~20-24 hours | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. The following sections provide protocols for key experiments cited in the evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., Raji, Capan-1, Calu-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and control ADC (e.g., CL2A-SN-38)
-
Free SN-38
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, control ADC, and free SN-38 in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Serum Stability Assay
Objective: To determine the half-life of SN-38 release from the this compound ADC in human serum.
Materials:
-
This compound ADC
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column
-
HPLC system with a UV detector
Procedure:
-
Incubation: Incubate the this compound ADC in human serum at 37°C.
-
Sampling: At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), withdraw an aliquot of the ADC-serum mixture.
-
Separation: Separate the ADC from serum proteins and released SN-38 using an SEC column equilibrated with PBS.
-
Quantification: Analyze the eluate using an HPLC system. The intact ADC and the released SN-38 can be quantified by measuring the peak areas at their respective absorbance maxima (e.g., 280 nm for the antibody and 380 nm for SN-38).
-
Data Analysis: Plot the percentage of intact ADC remaining over time. Calculate the half-life (t1/2) of SN-38 release by fitting the data to a first-order decay model.
Protocol 3: Cathepsin B Cleavage Assay
Objective: To confirm the specific cleavage of the CL2E linker by cathepsin B.
Materials:
-
This compound ADC
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 5 mM DTT)
-
Cathepsin B inhibitor (e.g., CA-074)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Reaction Setup: In separate reaction tubes, combine the this compound ADC with:
-
Cathepsin B in assay buffer.
-
Cathepsin B and a cathepsin B inhibitor in assay buffer (negative control).
-
Assay buffer only (no enzyme control).
-
-
Incubation: Incubate the reactions at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Analysis: Analyze the samples by HPLC to quantify the amount of released SN-38.
-
Data Analysis: Plot the concentration of released SN-38 over time for each condition to demonstrate enzyme-specific cleavage.
Experimental Workflow and Logical Relationships
The preclinical evaluation of this compound involves a logical progression of experiments to characterize its properties and therapeutic potential.
Conclusion
This compound represents a sophisticated approach in the design of antibody-drug conjugates, characterized by its highly stable linker chemistry that ensures minimal premature drug release and facilitates targeted delivery of the potent cytotoxic agent SN-38. The core principle of its mechanism of action relies on tumor-associated antigen binding, internalization, and specific lysosomal cleavage by cathepsin B, leading to the activation of the DNA damage response pathway and subsequent apoptosis in cancer cells. The enhanced stability of the CL2E linker compared to earlier iterations offers the potential for an improved therapeutic window. The detailed experimental protocols provided in this guide serve as a foundation for the continued research and development of next-generation ADCs with optimized efficacy and safety profiles.
References
- 1. Epratuzumab-SN-38: a new antibody-drug conjugate for the therapy of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Conjugating CL2E-SN38 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] This is achieved by linking a monoclonal antibody (mAb), which targets a specific tumor-associated antigen, to a highly potent cytotoxic payload via a chemical linker.[1] SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that is 100 to 1000 times more active than its parent drug.[1] Its use as an ADC payload has been validated by the clinical success of Sacituzumab Govitecan (Trodelvy®).[1]
The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release.[1] The CL2E linker is a dipeptide-based linker designed for enhanced stability in circulation and efficient release of the SN-38 payload within the tumor microenvironment.[2][3] It typically contains a cathepsin B cleavage site, allowing for specific release of the drug inside the target cell's lysosomes.[3][4] This document provides a detailed protocol for the conjugation of a CL2E-SN38 drug-linker complex to a monoclonal antibody, along with methods for characterization and in vitro evaluation of the resulting ADC.
Mechanism of Action
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription.[1] SN-38 intercalates into the DNA-Topoisomerase I complex, trapping it in a "cleavable complex."[1] The collision of a DNA replication fork with this stabilized complex leads to irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately apoptosis.[1]
Signaling Pathway of SN-38 Induced Cell Death
References
Application Notes and Protocols for In Vitro Studies of CL2E-SN38 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of CL2E-SN38, an antibody-drug conjugate (ADC) comprising a monoclonal antibody, a stable enzyme-cleavable CL2E linker, and the potent topoisomerase I inhibitor SN38. The following sections detail the preparation of the ADC for in vitro use and key assays to evaluate its efficacy and mechanism of action.
Introduction to this compound ADC
The this compound antibody-drug conjugate is a targeted therapeutic designed to selectively deliver the cytotoxic payload, SN38, to antigen-expressing tumor cells. SN38, the active metabolite of irinotecan, functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately induces apoptosis in rapidly dividing cancer cells.[1] The CL2E linker is designed to be stable in circulation and release the SN38 payload upon internalization into the target cell and subsequent enzymatic cleavage.[2][3][4]
Preparation of this compound ADC for In Vitro Experiments
Proper handling and preparation of the this compound ADC are critical for obtaining reliable and reproducible in vitro results.
2.1. Reconstitution and Storage:
-
Reconstitute the lyophilized this compound ADC in sterile, nuclease-free water or phosphate-buffered saline (PBS) to a desired stock concentration (e.g., 1-10 mg/mL).
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking or vortexing to prevent protein aggregation and denaturation.
-
Aliquot the reconstituted ADC into single-use vials to minimize freeze-thaw cycles.
-
For short-term storage (1-2 weeks), store the reconstituted ADC at 2-8°C.
-
For long-term storage, store the aliquots at -20°C or -80°C.
2.2. Determination of Drug-to-Antibody Ratio (DAR):
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.[5][6]
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data for SN38-ADCs
| ADC Construct | Linker Type | Average DAR | Reference |
| hRS7-CL2A-SN-38 | CL2A | ~7.6 | [1] |
| Mil40-SN38-ether | CTSB-cleavable ether | ~3.7 - 7.1 | [2][7] |
| hMN-14-CL2E-SN-38 | CL2E | ~5.9 - 6.3 | [4] |
In Vitro Efficacy and Mechanistic Assays
A panel of in vitro assays is essential to characterize the potency, specificity, and mechanism of action of the this compound ADC.
3.1. In Vitro Cytotoxicity Assay:
This assay determines the half-maximal inhibitory concentration (IC50) of the ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[8][9]
Table 2: Representative In Vitro Cytotoxicity (IC50) of SN38 and SN38-ADCs
| Compound/ADC | Cell Line | IC50 (nM) | Reference |
| SN-38 | SKOV-3 | 10.7 | [2] |
| SN-38 | BT474 HerDR | 7.3 | [2] |
| SN-38 | MDA-MB-231 | 38.9 | [2] |
| SN-38 | MCF-7 | 14.4 | [2] |
| SN-38 | Various Cancer Cell Lines | ~1.0 - 6.0 | [1] |
| Mil40-SN38 (DAR ~7.1) | SKOV-3 | 5.5 | [2][7] |
| hMN-14-CL2E-SN-38 | LS174T | Less efficacious than CL2A linker | [4] |
Note: The efficacy of a this compound ADC can be influenced by the target antigen expression levels and the internalization rate of the antibody.
3.2. Bystander Effect Assay:
The bystander effect is the ability of an ADC to kill neighboring antigen-negative cells, which is crucial for efficacy in heterogeneous tumors.[10][11] This can be assessed using a co-culture of antigen-positive and antigen-negative cells or by transferring conditioned media from ADC-treated antigen-positive cells to antigen-negative cells.[10][12][13]
3.3. ADC Internalization Assay:
Internalization of the ADC by the target cell is a prerequisite for the intracellular release of the cytotoxic payload. This can be quantified using flow cytometry with pH-sensitive dyes that fluoresce upon entering the acidic environment of endosomes and lysosomes.[14][15][16][17][18]
Experimental Protocols
4.1. Protocol for In Vitro Cytotoxicity (MTT) Assay:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody (negative control), and free SN38 (positive control) in complete culture medium. Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells with medium only.
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
4.2. Protocol for Bystander Effect Assay (Co-culture Method):
-
Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a total density of 10,000 cells per well. Vary the ratio of antigen-positive to antigen-negative cells (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the antigen-negative cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of GFP-expressing antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
4.3. Protocol for ADC Internalization Assay (pH-Sensitive Dye and Flow Cytometry):
-
Antibody Labeling: Label the this compound ADC with a pH-sensitive dye according to the manufacturer's instructions. These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.[14][15][16][17][18]
-
Cell Treatment: Resuspend target cells in complete medium and incubate them with the fluorescently labeled this compound ADC at a predetermined concentration (e.g., 1-10 µg/mL) at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate cells at 4°C to inhibit internalization.
-
Sample Preparation: After incubation, wash the cells with cold PBS to remove unbound ADC.
-
Data Acquisition: Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: The increase in mean fluorescence intensity (MFI) over time at 37°C compared to the 4°C control indicates the extent of ADC internalization.
Visualizations
5.1. Signaling Pathway of SN38-Induced Apoptosis
Caption: Mechanism of action of this compound ADC leading to apoptosis.
5.2. Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining ADC cytotoxicity using the MTT assay.
5.3. Logical Relationship for Bystander Effect Assay
Caption: Logical flow of the bystander effect mediated by this compound ADC.
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ymc.eu [ymc.eu]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 16. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. sinobiological.com [sinobiological.com]
- 18. sartorius.com [sartorius.com]
Application Notes and Protocols for CL2E-SN38 in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL2E-SN38 is an antibody-drug conjugate (ADC) component comprising the potent topoisomerase I inhibitor SN-38 linked via a cathepsin B-cleavable linker, CL2E. SN-38, the active metabolite of irinotecan, is approximately 100 to 1,000 times more potent than its parent drug.[1] ADCs utilizing SN-38 are designed to selectively deliver this highly cytotoxic payload to target cancer cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity. The CL2E linker is engineered for stability in circulation and is designed to release the SN-38 payload upon internalization into target cells and subsequent cleavage by lysosomal proteases like cathepsin B.[2]
These application notes provide detailed protocols for utilizing this compound in common cytotoxicity assays, such as MTT and MTS, to evaluate its in vitro efficacy.
Mechanism of Action
The cytotoxic effect of this compound is mediated by the SN-38 payload. As an ADC, this compound is designed to be internalized by target cells through receptor-mediated endocytosis. Once inside the cell and trafficked to the lysosome, the CL2E linker is cleaved by cathepsin B, releasing free SN-38 into the cytoplasm.
SN-38 exerts its anticancer activity by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[3] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[4] The collision of the DNA replication fork with this stabilized complex leads to the formation of irreversible double-strand breaks.[5] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S phase, and the induction of apoptosis (programmed cell death).[5][6] Key signaling pathways involved in SN-38-induced apoptosis include the p53 pathway and the downregulation of survival signals like phosphorylated Akt.[7]
Data Presentation
The in vitro cytotoxicity of antibody-drug conjugates is a critical parameter for their preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes comparative cytotoxicity data for an anti-Trop-2 antibody (hRS7) conjugated to SN-38 via the CL2E linker versus the CL2A linker.
| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference |
| Raji (lymphoma) | CD22 | hLL2-CL2A-SN-38 | 3.2 | |
| hLL2-CL2E-SN-38 | 135.8 | |||
| Capan-1 (pancreatic) | TROP-2 | hRS7-CL2A-SN-38 | 9 | |
| hRS7-CL2E-SN-38 | 132 | |||
| Calu-3 (lung adenocarcinoma) | TROP-2 | hRS7-CL2A-SN-38 | 20 | |
| hRS7-CL2E-SN-38 | 242 |
Note: The data indicates that under these specific experimental conditions, the ADC with the CL2E linker demonstrated lower in vitro potency (higher IC50 value) compared to the ADC with the CL2A linker.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of a this compound ADC on a target cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the ADC's antibody)
-
Negative control cell line (optional, not expressing the target antigen)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Control ADC (non-targeting or unconjugated antibody)
-
Free SN-38 (for comparison)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Include wells with medium only as a blank control. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC, control ADC, and free SN-38 in complete culture medium. A typical concentration range might span from 0.01 nM to 1000 nM. b. Carefully remove the medium from the wells. c. Add 100 µL of the diluted compounds to the respective wells in triplicate. d. Add 100 µL of fresh medium to the untreated control wells.
-
Incubation: a. Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the drug concentration. e. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Workflow for in vitro cytotoxicity assay of this compound.
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. che.zju.edu.cn [che.zju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Xenograft Models Using CL2E-SN38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to CL2E-SN38 ADCs
Antibody-drug conjugates (ADCs) represent a targeted therapeutic approach designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. SN-38, the active metabolite of irinotecan, is a highly potent topoisomerase I inhibitor, making it an effective payload for ADCs.[1][2] The CL2E linker is a cathepsin-B sensitive linker designed to be stable in circulation and release the SN-38 payload within the lysosomal compartment of target cells.[3][4] This linker connects the antibody to the 10-hydroxy group of SN-38, often incorporating a dipeptide like valine-citrulline and a PAB (p-aminobenzyloxycarbonyl) spacer.[4] Preclinical in vivo studies using xenograft models are essential for evaluating the anti-tumor efficacy and tolerability of this compound ADCs.
Mechanism of Action
This compound ADCs function through a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and the presence of proteases, such as cathepsin B, within the lysosome cleave the CL2E linker, releasing the SN-38 payload.[3][4] The liberated SN-38 then diffuses into the nucleus and inhibits topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis and cell death.[5]
Mechanism of action of a this compound ADC.
In Vivo Efficacy Data Summary
The following tables summarize quantitative data from preclinical studies that have evaluated ADCs containing the this compound linker in various human cancer xenograft models. These studies often compare the efficacy of the more stable CL2E linker to other linkers like CL2A.
Table 1: In Vitro Cytotoxicity of SN38 ADCs with CL2E Linker
| Antibody Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Anti-TROP-2 (hRS7) | Capan-1 | Pancreatic | 132 | [6] |
| Anti-TROP-2 (hRS7) | Calu-3 | Lung Adenocarcinoma | 242 | [6] |
| Anti-CD22 (hLL2) | Raji | Lymphoma | 135.8 | [6] |
Table 2: Comparative In Vivo Efficacy of SN38 ADCs in Xenograft Models
| Xenograft Model | Cancer Type | ADC Target | Dosing Regimen (ADC) | Key Findings | Reference |
| Raji | Lymphoma | Milatuzumab (anti-CD74) | 17.5 mg/kg or 2.0 mg/kg | CL2A-SN38 conjugate showed significantly better survival than the this compound conjugate. | [7] |
| LS174T | Colonic | Labetuzumab (anti-CEACAM5) | Not Specified | The CL2A-SN38 conjugate was superior to the this compound conjugate. | [6] |
| NCI-N87 | Gastric | Sacituzumab (anti-Trop-2) | Not Specified | The CL2A linker (in Sacituzumab Govitecan) led to higher efficacy compared to a more stable protease-cleavable linker (CL2E). | [8] |
Experimental Protocols
The following protocols are generalized from methodologies reported in studies involving SN-38 based ADCs, including those with the CL2E linker.
Cell Line and Culture
-
Cell Line Selection: Choose a human cancer cell line that expresses the target antigen for the specific antibody component of the this compound ADC being tested.
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Viability: Ensure cell viability is above 95% before implantation.[1]
Animal Models and Tumor Implantation
-
Animal Strain: NCr female athymic nude (nu/nu) mice, 4–8 weeks old, are commonly used for xenograft studies.[9]
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend them in a suitable medium, such as a 1:1 mixture of medium and Matrigel.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Subcutaneously inject the cell suspension (e.g., 1 x 107 cells in 0.2 mL) into the flank of the mouse.[4]
-
Monitor the mice regularly for tumor growth. Caliper measurements can be used to determine tumor volume (Volume = 0.5 x Length x Width2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
General experimental workflow for in vivo xenograft studies.
ADC Preparation and Administration
-
Preparation of ADC: Reconstitute the lyophilized this compound ADC in sterile saline or phosphate-buffered saline (PBS) to the desired stock concentration. Further dilute with sterile saline or PBS to the final injection concentration on the day of administration.[1]
-
Administration Route: Intravenous (tail vein) or intraperitoneal injections are common routes of administration.[1][3]
-
Dosing Regimen: The specific dosage and frequency will depend on the ADC, tumor model, and the study design. Dosing is often expressed in mg/kg of the total ADC or as SN-38 equivalents.[3][9] For example, a regimen could be twice weekly injections for 4 weeks.[10]
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Measure tumor volumes in all groups regularly (e.g., twice a week) using calipers. Tumor growth inhibition (TGI) is a key efficacy endpoint.
-
Survival Analysis: In some studies, the time for tumors to reach a specific endpoint volume is used as a surrogate for survival, which can be analyzed using Kaplan-Meier curves.[3]
-
Toxicity Monitoring: Monitor animal body weight and general health status throughout the study as indicators of systemic toxicity.
-
Endpoint Analysis: At the end of the study, tumors and major organs may be harvested for further analysis, such as immunohistochemistry or biomarker assessment.
Conclusion
The CL2E linker provides a stable platform for the delivery of SN-38 in ADC constructs. However, preclinical data suggests that in several models, the less stable, hydrolyzable CL2A linker may offer superior efficacy.[6][7][8] This is potentially due to a more efficient release of the SN-38 payload in the tumor microenvironment, which can lead to a potent bystander effect, killing adjacent antigen-negative tumor cells.[2] The choice of linker is therefore a critical parameter in ADC design, and its performance can be target and tumor-type dependent. The protocols outlined above provide a general framework for the in vivo evaluation of this compound ADCs in xenograft models, which is a crucial step in the preclinical development of these targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of CL2E-SN38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the Drug-to-Antibody Ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the CL2E linker and the potent topoisomerase I inhibitor, SN-38. The DAR is a critical quality attribute of ADCs, directly influencing their efficacy and safety profile.[1][2] Accurate and reproducible DAR measurement is therefore essential throughout the discovery, development, and manufacturing of these targeted therapeutics.
Introduction to CL2E-SN38 ADCs
This compound represents a promising combination for ADC development. SN-38, the active metabolite of irinotecan, is a potent cytotoxic agent that functions by inhibiting DNA topoisomerase I.[3][4][5] This inhibition leads to the stabilization of the cleavable complex between topoisomerase I and DNA, resulting in DNA double-strand breaks during replication, ultimately triggering cell cycle arrest and apoptosis.[3][4][6] The CL2E linker is designed for stability in circulation and contains a cathepsin B cleavage site, facilitating the release of SN-38 within the lysosomal compartment of target cancer cells.[7]
The average number of SN-38 molecules conjugated to a single antibody, or the DAR, is a key parameter to optimize. A low DAR may result in insufficient potency, while a high DAR can lead to undesirable pharmacokinetic properties and increased toxicity.[1][2] This document outlines two common and robust methods for DAR determination: Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Signaling Pathway of SN-38
The cytotoxic effect of SN-38 is initiated by its interaction with the DNA-topoisomerase I complex. The following diagram illustrates the simplified signaling pathway leading to apoptosis.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Culture Techniques in the Evaluation of CL2E-SN38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The CL2E-SN38 ADC platform utilizes a monoclonal antibody to target a specific tumor-associated antigen, linked via a stable, cathepsin B-cleavable CL2E linker to SN38, the active metabolite of irinotecan.[1][2] SN38 is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in proliferating cancer cells.[1][3]
The CL2E linker is designed for enhanced stability in circulation, minimizing premature payload release and associated systemic toxicity.[4][5] Upon internalization into the target cancer cell, the linker is cleaved by lysosomal proteases such as cathepsin B, releasing the SN38 payload to exert its cytotoxic effect.[5][6] The membrane permeability of the released SN38 can also lead to a "bystander effect," where the payload diffuses into neighboring antigen-negative tumor cells, enhancing the ADC's overall anti-tumor activity in heterogeneous tumors.[7][8]
These application notes provide detailed protocols for essential in vitro cell culture techniques to characterize the efficacy and mechanism of action of this compound ADCs. The following sections describe methodologies for assessing cytotoxicity, the bystander effect, antibody internalization and payload release, and linker stability.
Key In Vitro Assays for this compound ADC Characterization
A comprehensive in vitro evaluation of a this compound ADC should include the following assays:
-
Target-Specific Cytotoxicity Assay: To determine the potency (IC50) of the ADC on antigen-positive cells and its specificity compared to antigen-negative cells.
-
Bystander Effect Assay: To assess the ability of the released SN38 to kill neighboring antigen-negative cells.
-
Antibody Internalization and Payload Release Assay: To confirm that the ADC is internalized by target cells and that the SN38 payload is released in a time-dependent manner.
-
Intracellular Linker Stability Assay: To evaluate the stability of the CL2E linker within the cell and confirm its susceptibility to lysosomal cleavage.
Data Presentation: Comparative Cytotoxicity of SN38-based ADCs
The following table summarizes representative in vitro cytotoxicity data for SN38 and ADCs incorporating SN38 or similar payloads across various cancer cell lines. This data highlights the potent nature of SN38 and provides a benchmark for evaluating novel this compound ADCs.
| Cell Line | ADC/Payload | Target Antigen | IC50 (nM) | Reference |
| SKOV-3 (Ovarian) | SN-38 | - | 10.7 | |
| BT474 (Breast) | SN-38 | - | 7.3 | |
| MDA-MB-231 (Breast) | SN-38 | - | 38.9 | |
| MCF-7 (Breast) | SN-38 | - | 14.4 | |
| CFPAC-1 (Pancreatic) | Anti-Trop-2-SN38 | Trop-2 | 0.83 (ng/mL) | |
| MDA-MB-468 (Breast) | Anti-Trop-2-SN38 | Trop-2 | 0.47 (ng/mL) | |
| Raji (Lymphoma) | Milatuzumab-CL2E-SN38 | CD74 | Lower potency than free SN-38 | [3] |
| A-375 (Melanoma) | Milatuzumab-CL2E-SN38 | CD74 | Lower potency than free SN-38 | [3] |
| Capan-1 (Pancreatic) | Milatuzumab-CL2E-SN38 | CD74 | Lower potency than free SN-38 | [3] |
Experimental Protocols
Target-Specific Cytotoxicity Assay (MTT/XTT Assay)
This protocol details the use of MTT or XTT assays to determine the in vitro cytotoxicity of a this compound ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound ADC
-
Unconjugated antibody (isotype control)
-
Free SN38
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or XTT labeling mixture
-
Solubilization buffer (e.g., DMSO for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count Ag+ and Ag- cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free SN38 in complete medium.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C, 5% CO2. The incubation time should be sufficient for the payload to induce cell death.
-
-
MTT/XTT Addition and Incubation:
-
For MTT: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
For XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization (for MTT):
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm for MTT or 450-500 nm for XTT using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for CL2E-SN38 in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL2E-SN38 is a next-generation antibody-drug conjugate (ADC) component designed for the targeted delivery of SN38, a potent topoisomerase I inhibitor, to cancer cells. SN38 is the active metabolite of irinotecan, a clinically approved chemotherapeutic, and exhibits significantly higher cytotoxicity. The CL2E linker is a key feature of this system, engineered for high serum stability and efficient cleavage within the lysosomal compartment of target cells. This targeted delivery mechanism aims to maximize the therapeutic window of SN38 by increasing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.
This document provides detailed application notes and experimental protocols for the use of this compound conjugated to targeting antibodies for the treatment of breast, colon, and lung cancers. The protocols outlined below are intended to serve as a guide for researchers to evaluate the efficacy of their specific this compound ADCs.
Mechanism of Action
The therapeutic strategy of a this compound ADC involves a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen (TAA) on the surface of cancer cells. Potential targets that are frequently overexpressed in breast, colon, and lung cancers include Carcinoembryonic Antigen-Related Cell Adhesion Molecule 6 (CEACAM6) and Trophoblast Cell Surface Antigen 2 (TROP-2).
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
-
Payload Release: The acidic environment and enzymatic activity within the lysosome cleave the CL2E linker, releasing the active SN38 payload into the cytoplasm.
-
Topoisomerase I Inhibition: SN38 binds to and stabilizes the complex formed between DNA and topoisomerase I, an enzyme essential for DNA replication and transcription. This stabilization prevents the re-ligation of single-strand DNA breaks induced by topoisomerase I.
-
Induction of Apoptosis: The accumulation of DNA double-strand breaks during DNA replication leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis) of the cancer cell.
Data Presentation
The following tables summarize representative quantitative data for SN38-based ADCs targeting relevant antigens in breast, colon, and lung cancer models. It is important to note that the specific efficacy of a this compound ADC will depend on the choice of antibody, the level of target antigen expression on the cancer cells, and the specific experimental conditions. The data presented here for analogous compounds can be used as a benchmark for expected performance.
Table 1: In Vitro Cytotoxicity of SN38-Based ADCs
| Cancer Type | Cell Line | Target Antigen | ADC (Linker-Payload) | IC50 (nM) | Reference |
| Breast Cancer | MDA-MB-231 | TROP-2 | Sacituzumab Govitecan (CL2A-SN38) | ~5.0 | [1][2] |
| Breast Cancer | MCF7 | - | SN38-liposomes | 110 | [3] |
| Colon Cancer | COLO 205 | TROP-2 | hRS7-CL2A-SN-38 | ~2.2 | [1] |
| Colon Cancer | HT-29 | - | SN38-HSA | ~3-14 fold more potent than irinotecan | [3] |
| Lung Cancer | Calu-3 | TROP-2 | hRS7-CL2A-SN-38 | ~2.2 | [1] |
| Lung Cancer | NCI-H23 | CEACAM6 | BAY 1834942 (antibody only) | T-cell mediated killing enhanced | [4] |
Table 2: In Vivo Efficacy of SN38-Based ADCs in Xenograft Models
| Cancer Type | Xenograft Model | Target Antigen | ADC (Linker-Payload) | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer | MDA-MB-468 | TROP-2 | Sacituzumab Govitecan (CL2A-SN38) | 10 mg/kg, days 1 and 8 of 21-day cycles | Significant tumor growth delay | [1] |
| Colon Cancer | COLO 205 | TROP-2 | hRS7-CL2A-SN-38 | 0.4 mg/kg, twice weekly for 4 weeks | Significant inhibition vs. control | [1] |
| Colon Cancer | CT-26 | - | BSA-SN38 | Not specified | Significant reduction in tumor weight | [3] |
| Lung Cancer | Calu-3 | TROP-2 | hRS7-CL2-SN-38 | 4 injections, q4d | Significant antitumor effects | [5] |
| Lung Cancer | A549 | CEACAM6 | 8F5 (antibody only) with paclitaxel | Not specified | ~80% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC in cancer cell lines.
Materials:
-
Breast, colon, or lung cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound ADC, unconjugated antibody, and free SN38
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free SN38 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Breast, colon, or lung cancer cell line
-
Matrigel
-
This compound ADC, isotype control ADC, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC).
-
Dosing: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once or twice weekly).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Protocol 3: Western Blot for Apoptosis Markers
Objective: To assess the induction of apoptosis by a this compound ADC through the detection of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with the this compound ADC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the apoptosis markers. An increase in cleaved PARP and cleaved Caspase-3 indicates the induction of apoptosis.
Mandatory Visualizations
Caption: Mechanism of action of a this compound ADC.
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic effect of anti CEACAM6 monoclonal antibody against lung adenocarcinoma by enhancing anoikis sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Poor CL2E-SN38 Conjugation Efficiency: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the conjugation of the CL2E-SN38 drug-linker to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is conjugation efficiency critical?
A1: this compound is a drug-linker conjugate used in the creation of ADCs. It comprises the potent topoisomerase I inhibitor SN-38, linked via the CL2E linker.[1][2] The CL2E linker is designed to be stable in the bloodstream and contains a cathepsin B cleavage site, allowing for the specific release of SN-38 within the lysosome of target cancer cells.[3] It also incorporates a polyethylene (B3416737) glycol (PEG) moiety to enhance aqueous solubility.[4][5]
Conjugation efficiency is a critical parameter that dictates the overall yield and quality of the resulting ADC.[] Poor efficiency can lead to a low Drug-to-Antibody Ratio (DAR), resulting in reduced therapeutic potency, or a heterogeneous mixture of ADC species, which can complicate downstream analysis and affect clinical performance.[7]
Q2: What are the most common causes of poor this compound conjugation efficiency?
A2: Several factors can contribute to suboptimal conjugation outcomes. These can be broadly categorized as:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can significantly hinder the conjugation reaction.[]
-
Reagent Quality and Integrity: Degradation or impurity of the antibody or the this compound drug-linker can lead to inconsistent and poor results.[]
-
Issues with Antibody Reduction (for cysteine-based conjugation): Incomplete reduction of the antibody's disulfide bonds results in fewer available sites for conjugation.[8]
-
Solubility and Aggregation Problems: The hydrophobic nature of SN-38 can lead to aggregation and precipitation of the ADC during and after conjugation, reducing the yield of soluble, active product.[9][10][11]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?
A3: The DAR, or the average number of drug molecules conjugated to a single antibody, is a crucial quality attribute of an ADC.
-
Low DAR: May result in insufficient potency to effectively kill cancer cells.[]
-
High DAR (Over-conjugation): Can lead to reduced solubility, increased aggregation, and potentially faster clearance from circulation, which can negatively impact both efficacy and safety.[][10]
An optimal DAR, typically between 2 and 4 for many ADCs, is often sought to balance potency and pharmacokinetic properties.[]
Troubleshooting Guides
Below are detailed troubleshooting guides for specific issues you may encounter during your this compound conjugation experiments.
Issue 1: Consistently Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a common problem that can often be resolved by systematically evaluating and optimizing the reaction parameters.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Recommendations | Key Considerations |
| Inefficient Antibody Reduction | Optimize Reducing Agent Concentration: Titrate the molar excess of the reducing agent (e.g., TCEP, DTT). Start with a 5-10 fold molar excess and perform small-scale experiments to find the optimal concentration.[8] | Avoid excessive reducing agent as it can lead to over-reduction and antibody fragmentation. |
| Increase Incubation Time/Temperature: Extend the reduction incubation time (e.g., from 1 hour to 2 hours) or slightly increase the temperature (e.g., from 4°C to room temperature).[8] | Monitor antibody integrity to prevent denaturation at higher temperatures.[8] | |
| Verify Buffer pH: Ensure the pH of the reduction buffer is optimal for your chosen reducing agent. For TCEP, a pH of 7.0-7.5 is generally effective.[8] | ||
| Suboptimal Conjugation Reaction Conditions | Increase Molar Ratio of this compound: A higher molar excess of the drug-linker can drive the reaction towards a higher DAR. However, be cautious as excessive amounts can lead to aggregation.[8] | The hydrophobicity of SN-38 makes this a critical parameter to balance.[9][11] |
| Optimize Reaction pH: For maleimide-thiol conjugation (common for CL2E), a pH range of 6.5-7.5 is generally optimal. A slightly acidic pH of 6.5 can help minimize hydrolysis of the maleimide (B117702) group.[8] | ||
| Extend Reaction Time: Monitor the reaction over time to determine the optimal duration. Most conjugations are performed for 1-4 hours at room temperature or 4°C.[8] | Longer reaction times can sometimes lead to ADC degradation or aggregation.[8] | |
| Poor Quality of Reagents | Verify Antibody Purity and Concentration: Ensure the antibody is >95% pure and free of interfering substances like BSA or glycine.[12] Confirm the antibody concentration using a reliable method (e.g., A280). | Impurities can compete for conjugation sites, reducing efficiency.[12] |
| Assess this compound Integrity: Use freshly prepared this compound solution. If using a stock solution, ensure it has been stored correctly (typically at -20°C or -80°C, protected from light and moisture).[2] |
Issue 2: Significant Aggregation and Precipitation During or After Conjugation
The inherent hydrophobicity of SN-38 is a primary driver of ADC aggregation.[10] Mitigating this issue is crucial for obtaining a viable therapeutic product.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Recommendations | Key Considerations |
| Hydrophobicity of the SN-38 Payload | Use of Co-solvents: Dissolve the this compound linker in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding it to the aqueous antibody solution.[8] | The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturing the antibody.[8] |
| Control the DAR: Higher DAR values increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[10] Aim for the lowest DAR that still provides the desired potency. | ||
| Unfavorable Buffer Conditions | Optimize Final Formulation Buffer: The pH and composition of the final storage buffer are critical for ADC stability. Screen different buffer systems (e.g., histidine, citrate) and pH values to find the optimal conditions for your specific ADC. | |
| Include Stabilizing Excipients: Add excipients such as polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) to the final formulation buffer to help prevent aggregation and improve long-term stability.[8] | ||
| Physical Stress | Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can induce protein aggregation.[10] Aliquot the final ADC product into single-use vials. | |
| Gentle Handling: Avoid vigorous vortexing or shaking during the conjugation and purification steps. Use gentle mixing or inversion. |
Experimental Protocols
Protocol 1: Cysteine-Based this compound Conjugation
This protocol outlines a general procedure for conjugating a maleimide-activated this compound to a monoclonal antibody via reduced interchain cysteine residues.
1. Antibody Preparation:
- Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
- If necessary, perform a buffer exchange into a reaction buffer that is free of amines (e.g., no Tris or glycine).[13]
2. Antibody Reduction:
- Add a calculated amount of TCEP (Tris(2-carboxyethyl)phosphine) solution to the antibody solution to achieve the desired molar excess (e.g., 5-10 fold molar excess for a target DAR of 4).[8]
- Incubate at 37°C for 1-2 hours with gentle mixing.[13]
- Remove excess TCEP by performing a buffer exchange into a fresh, degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0) using a desalting column.[14]
3. Conjugation Reaction:
- Dissolve the maleimide-activated this compound in a minimal amount of DMSO.[8]
- Immediately add the dissolved this compound to the reduced antibody solution to achieve the desired molar excess.
- Incubate the reaction mixture for 1-4 hours at room temperature, protected from light, with gentle stirring.[13]
4. Quenching:
- Add a 5-fold molar excess of N-acetylcysteine (relative to the this compound) to quench any unreacted maleimide groups.[13]
- Incubate for 20-30 minutes at room temperature.[13]
5. Purification:
- Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[14]
- The purification should be performed in the final formulation buffer.
6. Characterization:
- Determine the final protein concentration (e.g., using A280).
- Determine the average DAR and drug distribution using Hydrophobic Interaction Chromatography (HIC)-HPLC and/or UV-Vis spectroscopy.[14]
- Assess the level of aggregation using Size Exclusion Chromatography (SEC)-HPLC.
Visual Guides
Workflow for Cysteine-Based this compound ADC Synthesis
Caption: Workflow for cysteine-based this compound ADC synthesis.
Troubleshooting Logic for Low DAR
Caption: Troubleshooting logic for addressing low DAR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CL2E-SN38 ADC Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered during the experimental evaluation of CL2E-SN38 Antibody-Drug Conjugate (ADC) stability in serum.
Frequently Asked Questions (FAQs)
Q1: What is the expected serum stability of a this compound ADC, and how does it compare to other linkers?
A1: The CL2E linker is specifically designed for enhanced stability in systemic circulation. ADCs utilizing the CL2E linker demonstrate a significantly longer half-life in human serum compared to those with more labile linkers like CL2A. The this compound conjugate has a reported half-life of over 10 days in human serum, whereas the CL2A-SN38 conjugate has a much shorter half-life of approximately one day[1]. This increased stability is crucial for minimizing premature release of the cytotoxic payload, SN-38, in the bloodstream, thereby reducing off-target toxicity and maximizing the amount of intact ADC reaching the tumor site.
Q2: What are the primary mechanisms of SN-38 release from a this compound ADC?
A2: The release of SN-38 from a this compound ADC is a multi-step, enzyme-dependent process designed to occur preferentially within the target cancer cell.[2] The CL2E linker contains a peptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B.[1] Upon internalization of the ADC into the target cell and trafficking to the lysosome, these enzymes cleave the linker, initiating a cascade that leads to the release of the active SN-38 payload. Unlike some other linkers, the CL2E linker is relatively stable at physiological pH (7.4), with its cleavage being primarily enzyme-driven within the acidic environment of the lysosome.[1][3]
Q3: I am observing premature release of SN-38 from my this compound ADC in my in vitro serum stability assay. What are the potential causes and troubleshooting steps?
A3: While the CL2E linker is designed for high serum stability, observing premature payload release can be due to several factors. Here are some potential causes and troubleshooting steps:
-
Assay Artifacts: The conditions of your in vitro assay might be causing artificial degradation.
-
Troubleshooting:
-
Ensure the pH of the incubation buffer is strictly maintained at physiological pH (7.4).
-
Confirm the incubation temperature is at 37°C.
-
Include a control where the ADC is incubated in a buffer without serum to differentiate between inherent ADC instability and serum-mediated degradation.[4]
-
-
-
Lot-to-Lot Variability: There might be inconsistencies in the quality of the ADC preparation.
-
Troubleshooting:
-
Thoroughly characterize each new batch of ADC for drug-to-antibody ratio (DAR), aggregation, and purity before initiating stability studies.
-
-
-
Serum Source and Quality: The source and handling of the serum can impact results.
-
Troubleshooting:
-
Use serum from a consistent and reliable source.
-
Avoid repeated freeze-thaw cycles of the serum, as this can release proteases that may contribute to linker cleavage.
-
-
Q4: My this compound ADC is showing signs of aggregation during my serum stability study. What could be the cause, and how can I mitigate it?
A4: Aggregation of ADCs is a common challenge, often driven by the hydrophobic nature of the payload and the conjugation process.
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic SN-38 molecules per antibody increases the overall hydrophobicity of the ADC, promoting the formation of aggregates.[5]
-
Troubleshooting: If possible, consider producing ADCs with a lower average DAR for comparison.
-
-
Formulation Buffer: Suboptimal buffer conditions can fail to stabilize the ADC.
-
Troubleshooting:
-
Screen different formulation buffers and pH ranges to find the optimal conditions for your specific ADC.
-
Consider the inclusion of excipients such as polysorbates or amino acids, which can help to reduce aggregation.[6]
-
-
-
Storage and Handling: Improper storage and handling can induce stress on the ADC.
-
Troubleshooting:
-
Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations).
-
Avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze aliquots in a suitable buffer containing a cryoprotectant.
-
-
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements in Serum Stability Assays
Symptoms:
-
High variability in average DAR values across replicates and time points.
-
Difficulty in accurately quantifying payload deconjugation over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient ADC recovery from serum | Optimize the immunoaffinity capture step. Ensure sufficient bead capacity and appropriate washing steps to remove non-specifically bound serum proteins.[7] |
| Interference from serum components | Utilize a robust analytical method like LC-MS, which offers high sensitivity and specificity to differentiate the ADC from complex biological matrices.[8][9] |
| Incomplete enzymatic digestion (for peptide mapping) | If using a bottom-up proteomics approach, ensure complete digestion of the ADC to representative peptides for accurate quantification. Optimize enzyme-to-protein ratio and digestion time. |
| Variability in analytical instrumentation | Perform regular calibration and maintenance of the LC-MS or HIC system. Use an internal standard to account for variations in sample processing and instrument response.[10] |
Issue 2: Discrepancy Between In Vitro and In Vivo Stability Results
Symptoms:
-
ADC appears stable in in vitro serum assays but shows rapid clearance or payload loss in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Limitations of static in vitro models | In vitro serum stability assays may not fully recapitulate the dynamic in vivo environment, which includes interactions with various cell types and physiological shear stress. |
| Use of frozen plasma in vitro | Studies have shown that in vitro stability assays using fresh whole blood can better predict in vivo stability compared to frozen plasma.[11] Consider using a whole blood stability assay for a more predictive model. |
| Species-specific differences in metabolism | There can be differences in the levels and types of enzymes in the serum of different species.[11] Conduct in vitro stability studies using serum from the same species as your in vivo model. |
Data Presentation
Table 1: Comparative Serum Stability of SN-38 Conjugates
| Linker | Half-life in Human Serum (t½) | Primary Cleavage Mechanism | Reference |
| CL2E | >10 days | Cathepsin B (Enzymatic) | [1] |
| CL2A | ~1 day | pH-sensitive | [1] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assessment by LC-MS
Objective: To determine the rate of drug deconjugation from a this compound ADC in serum over time.
Materials:
-
This compound ADC
-
Human Serum (or serum from the species of interest)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization Buffer (e.g., Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT)
-
LC-MS system with a suitable reversed-phase column
Methodology:
-
ADC Incubation: Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed serum and in PBS (as a control).[4]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots.
-
Sample Freezing: Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
Immunoaffinity Capture: Thaw the samples and perform immunoaffinity capture of the ADC from the serum using Protein A/G beads.
-
Washing: Wash the beads with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the ADC from the beads using the Elution Buffer and immediately neutralize the eluate.
-
Reduction (Optional, for light and heavy chain analysis): Reduce the eluted ADC with DTT to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To quantify the distribution of different drug-loaded species of the this compound ADC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 6.95, with 25% Isopropanol)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject the prepared ADC sample.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different ADC species based on their hydrophobicity. Unconjugated antibody will elute first, followed by species with increasing DAR.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. go.proteinmetrics.com [go.proteinmetrics.com]
- 11. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of CL2E-SN38 ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CL2E-SN38 antibody-drug conjugates (ADCs). Our goal is to help you navigate common challenges and optimize your experimental outcomes to enhance the therapeutic window of these promising cancer therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound ADC?
A this compound ADC leverages the targeting specificity of a monoclonal antibody (mAb) to deliver the potent topoisomerase I inhibitor, SN-38, to tumor cells. The CL2E linker is a cathepsin B-cleavable linker designed for enhanced stability in circulation.[1][2] Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, cleave the CL2E linker, releasing the active SN-38 payload.[2][3] SN-38 then intercalates into DNA and inhibits topoisomerase I, leading to DNA damage and apoptotic cell death.[4]
Q2: How does the CL2E linker differ from the CL2A linker, and what is the impact on the therapeutic window?
The primary difference between the CL2E and CL2A linkers is their stability and release mechanism. The CL2E linker is significantly more stable in serum compared to the CL2A linker, which is pH-sensitive.[1][2][3] This increased stability of the CL2E linker is intended to reduce premature payload release in systemic circulation, thereby minimizing off-target toxicity and widening the therapeutic window.[5] However, this stability also means that the release of SN-38 from a CL2E-ADC is slower and more dependent on enzymatic cleavage within the target cell.[6] In some preclinical models, ADCs with the more stable CL2E linker have shown lower efficacy compared to those with the more labile CL2A linker, suggesting that a balance between linker stability and efficient payload release is crucial for optimal therapeutic outcomes.[1]
Q3: What is the "bystander effect," and is it significant for this compound ADCs?
The bystander effect is the ability of a released cytotoxic payload to kill neighboring, antigen-negative tumor cells.[7] For SN-38, a moderately membrane-permeable payload, this effect can be significant.[8] After a this compound ADC is internalized by a target cell and SN-38 is released, the payload can diffuse out of the target cell and into adjacent cells, thereby enhancing the anti-tumor activity in heterogeneous tumors.[7] However, due to the slower release kinetics of the CL2E linker, the bystander effect may be less pronounced or delayed compared to ADCs with more rapidly cleavable linkers.[6]
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Lower than expected potency (high IC50 value) of this compound ADC. | 1. Insufficient incubation time: The CL2E linker has a slower cleavage rate, requiring longer incubation to release therapeutic concentrations of SN-38.[6]2. Low target antigen expression: The target cell line may not express sufficient levels of the target antigen for effective ADC binding and internalization.3. Inefficient ADC internalization: The specific antibody-antigen complex may not internalize efficiently.4. Low cathepsin B activity in the target cell line: The CL2E linker is dependent on cathepsin B for cleavage.[2]5. ADC aggregation: Aggregated ADCs may have reduced binding affinity and cellular uptake.[9] | 1. Extend incubation time: Increase the incubation period to 96 hours or even longer, with regular media changes to ensure cell health.2. Confirm target expression: Verify antigen expression levels using flow cytometry or western blot.3. Assess internalization: Perform an internalization assay to confirm the ADC is being taken up by the cells.4. Measure cathepsin B activity: Use a commercial kit to quantify cathepsin B activity in your cell line.5. Check for aggregation: Analyze the ADC for aggregates using size exclusion chromatography (SEC). If aggregates are present, consider optimizing the formulation buffer or purification process.[9] |
| Inconsistent results between replicate experiments. | 1. Variable cell seeding density: Inconsistent cell numbers will lead to variability in the final readout.2. Incomplete formazan (B1609692) solubilization (MTT assay): If using an MTT assay, undissolved formazan crystals will lead to inaccurate absorbance readings.[10]3. Edge effects in 96-well plates: Evaporation from the outer wells can concentrate the ADC and affect cell growth. | 1. Ensure accurate cell counting: Use a hemocytometer or automated cell counter and ensure a homogenous cell suspension before plating.2. Ensure complete solubilization: After adding the solubilization buffer, visually inspect the wells to ensure all formazan crystals are dissolved. Pipette up and down to mix if necessary.3. Mitigate edge effects: Do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or PBS. |
| High background cytotoxicity with unconjugated antibody. | 1. Antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC): The naked antibody itself may have some anti-tumor activity.2. Contamination of the antibody stock. | 1. Use an isotype control antibody: This will help differentiate between target-specific effects and non-specific antibody effects.2. Ensure sterility of all reagents and proper aseptic technique. |
Bystander Effect Assays (Co-culture)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable bystander killing of antigen-negative cells. | 1. Insufficient incubation time: The slow release of SN-38 from the CL2E linker may not allow for sufficient accumulation of the payload in the media to affect neighboring cells within the standard assay timeframe.[6]2. Low density of antigen-positive "donor" cells: A low number of donor cells will not release enough payload to kill the "recipient" bystander cells.3. Rapid degradation or efflux of SN-38: The released SN-38 may be quickly metabolized or pumped out of the bystander cells.4. Low membrane permeability of SN-38 in the specific cell line. | 1. Extend the co-culture incubation period: Try extending the assay to 120 hours or longer, monitoring cell viability at multiple time points.2. Increase the ratio of antigen-positive to antigen-negative cells: A higher density of donor cells will increase the local concentration of the released payload.[7]3. Use a more sensitive detection method for cell viability. 4. Confirm SN-38 sensitivity of the bystander cell line. |
| High variability in bystander effect results. | 1. Inconsistent ratios of antigen-positive to antigen-negative cells. 2. Uneven distribution of cells in the well. | 1. Carefully prepare cell suspensions and ensure accurate counting before mixing and plating. 2. Gently swirl the plate after seeding to ensure a uniform distribution of both cell populations. |
Data Summary
In Vitro Cytotoxicity of SN-38 and SN-38 ADCs
| Cell Line | Cancer Type | IC50 (nM) of Free SN-38 | IC50 (nM) of CL2A-SN38 ADC | IC50 (nM) of this compound ADC |
| Capan-1 | Pancreatic | Not Reported | 9 | 132 |
| Calu-3 | Lung Adenocarcinoma | Not Reported | 20 | 242 |
| LS174T | Colonic | Not Reported | Superior to CL2E | Less effective than CL2A |
Note: Data compiled from a study comparing different linkers for an anti-CEACAM5 MAb (hMN-14) and an anti-TROP-2 MAb (hRS7). The IC50 values highlight the generally lower in vitro potency of the CL2E-linked ADC compared to the CL2A-linked ADC in these models.[3]
Stability of SN-38 ADC Linkers in Human Serum
| Linker Type | Half-life in Human Serum |
| CL2A | ~1 day |
| CL2E | >10 days |
Note: This data illustrates the significantly higher stability of the CL2E linker in human serum compared to the CL2A linker.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol is adapted for this compound ADCs, taking into account the slower payload release.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free SN-38
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free SN-38 in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds.
-
Include untreated wells as a negative control and wells with medium only as a blank.
-
-
Incubation:
-
Incubate the plate for 96-120 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization buffer to each well.
-
Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
In Vitro Bystander Effect Assay (Co-culture)
This protocol is designed to assess the bystander killing potential of this compound ADCs.
Materials:
-
Antigen-positive "donor" cell line
-
Antigen-negative "bystander" cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Prepare suspensions of both cell lines.
-
Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells at a defined ratio (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Total cell density should be similar to the cytotoxicity assay.
-
Also, seed the GFP-expressing antigen-negative cells alone as a control.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Add the diluted ADC to the co-culture wells and the antigen-negative only wells.
-
-
Incubation:
-
Incubate for 120 hours or longer, with media changes every 72 hours if necessary.
-
-
Data Acquisition:
-
At desired time points (e.g., 72, 96, 120 hours), measure the GFP fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells.
-
A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Workflow for an in vitro cytotoxicity assay with a this compound ADC.
Caption: Troubleshooting logic for low potency of this compound ADCs in vitro.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: CL2E-SN38 ADC Linker Cleavage and Payload Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the CL2E-SN38 linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of SN38 release from a CL2E linker?
A1: The release of SN38 from a CL2E linker is a two-step process that occurs intracellularly, primarily within the acidic environment of the lysosome.[1][2] First, the dipeptide portion of the linker (valine-citrulline) is cleaved by lysosomal proteases, such as Cathepsin B.[2][3] This is followed by a self-immolative cyclization of the PABC (p-aminobenzyloxycarbonyl) spacer, which then liberates the active SN38 payload.[2][3] The CL2E linker is designed to be more stable in systemic circulation compared to more labile linkers like CL2A, which can release the payload extracellularly.[2][4]
Q2: Why am I observing lower than expected cytotoxicity with my this compound ADC?
A2: Lower than expected cytotoxicity can stem from several factors related to the linker and payload. One key reason could be inefficient cleavage of the CL2E linker within the target cells. This can be due to low expression of lysosomal proteases like Cathepsin B in the specific cell line being used.[2] Additionally, the overall process of ADC internalization, trafficking to the lysosome, and subsequent payload release can be a rate-limiting factor. It is also important to consider the stability of the ADC itself; aggregation or degradation could impair its ability to bind to the target and internalize.
Q3: How does the stability of the CL2E linker compare to other linkers used with SN38?
A3: The CL2E linker is designed for enhanced stability in plasma compared to linkers like CL2A.[2][4] This increased stability is intended to minimize premature payload release in circulation, thereby reducing off-target toxicity and increasing the amount of intact ADC that reaches the tumor.[4] While CL2A can undergo pH-sensitive hydrolysis, leading to extracellular drug release, CL2E relies on enzymatic cleavage within the cell.[1][2] This makes the CL2E linker a good choice when controlled, intracellular payload release is desired.
Troubleshooting Guides
Issue 1: Inconsistent or Low In Vitro Cytotoxicity
Symptoms:
-
Higher than expected IC50 values in cell-based assays.
-
High variability in cytotoxicity results between experiments.
-
Discrepancy between binding affinity and cytotoxic potency.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient Linker Cleavage | 1. Assess Cathepsin B Activity: Confirm that the target cell line expresses sufficient levels of active Cathepsin B. This can be done using a commercially available Cathepsin B activity assay. 2. Lysosomal Integrity: Ensure that experimental conditions do not compromise lysosomal function. For example, certain buffers or co-solvents can affect lysosomal pH and enzyme activity. |
| Poor ADC Internalization | 1. Confirm Target Expression: Verify the expression level of the target antigen on the cell surface using flow cytometry or western blotting. 2. Internalization Assay: Perform a live-cell imaging or pH-sensitive dye-based assay to confirm that the ADC is being internalized upon binding to its target. |
| ADC Aggregation | 1. Size Exclusion Chromatography (SEC-HPLC): Analyze the ADC preparation for the presence of aggregates. 2. Formulation Optimization: If aggregation is detected, consider optimizing the formulation buffer. This may include adjusting the pH or adding excipients like arginine or polysorbate.[5] |
Issue 2: Premature Payload Release in Plasma Stability Assays
Symptoms:
-
A significant decrease in the Drug-to-Antibody Ratio (DAR) over time in an in vitro plasma incubation assay.
-
Detection of free SN38 in the plasma supernatant.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Linker Instability | 1. Control Experiments: Include a control ADC with a non-cleavable linker to differentiate between linker cleavage and other degradation pathways. 2. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the cleavage products and confirm if the cleavage is occurring at the expected site within the CL2E linker. |
| Plasma Enzyme Activity | 1. Species-Specific Differences: Be aware that plasma from different species can have varying levels of enzymatic activity that may affect linker stability.[6] 2. Inhibitor Studies: Consider adding broad-spectrum protease inhibitors to a control arm of the plasma stability assay to determine if enzymatic degradation is the primary cause of payload release. |
| Assay Conditions | 1. pH and Temperature Control: Ensure that the pH and temperature of the plasma incubation are maintained at physiological levels (pH 7.4, 37°C).[6] 2. Sample Handling: Minimize freeze-thaw cycles of plasma samples, as this can affect enzyme activity. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in plasma and quantify premature payload release.
Methodology:
-
Preparation: Thaw human (or other species) plasma at 37°C. Centrifuge to remove any precipitates.
-
Incubation: Spike the this compound ADC into the plasma at a final concentration of 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
ADC Capture: Immediately after collection, capture the ADC from the plasma aliquot using Protein A/G magnetic beads.
-
Washing: Wash the beads with cold PBS to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads using an acidic elution buffer and immediately neutralize with a neutralization buffer.
-
Analysis:
-
LC-MS: Analyze the eluted ADC to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.
-
RP-HPLC: Analyze the plasma supernatant (after ADC capture) to quantify the amount of released free SN38.
-
Protocol 2: Lysosomal Degradation and Payload Release Assay
Objective: To confirm the intracellular release of SN38 from the CL2E linker in a lysosomal environment.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from a relevant cell line or use commercially available purified lysosomes.[7]
-
Incubation: Incubate the this compound ADC with the isolated lysosomes in a buffer that mimics the acidic lysosomal environment (pH 4.5-5.0).[2] Include a control without lysosomes.
-
Enzyme Activity: For a more detailed analysis, incubate the ADC with purified Cathepsin B.[8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Preparation: Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Analysis: Use LC-MS/MS to identify and quantify the released SN38 and any linker-payload metabolites.[8][9]
Protocol 3: Cellular Uptake and Cytotoxicity Assay
Objective: To correlate ADC internalization and payload release with cytotoxic activity.
Methodology:
-
Cell Seeding: Seed target cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC. Include a non-targeting ADC as a negative control and free SN38 as a positive control.
-
Incubation: Incubate the cells for a period that allows for internalization, processing, and induction of cell death (typically 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescence-based assay.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Uptake (Optional): To directly measure uptake, treat cells with a fluorescently labeled version of the ADC and analyze by flow cytometry or fluorescence microscopy at various time points.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. bioivt.com [bioivt.com]
- 8. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for CL2A-SN38
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the CL2A-SN38 linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is CL2A-SN38?
A1: CL2A-SN38 is a linker-drug conjugate used in the development of antibody-drug conjugates (ADCs). It consists of SN-38, a potent topoisomerase I inhibitor and the active metabolite of irinotecan, connected to a CL2A linker.[1][2][3] The CL2A linker is designed to be hydrolyzed, allowing for the release of SN-38 within tumor cells and the surrounding tumor microenvironment.[1][3][4] This linker also incorporates a short polyethylene (B3416737) glycol (PEG) moiety to enhance solubility.[2][3][5]
Q2: What is the mechanism of action of the SN-38 payload?
A2: SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription.[6] It intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of single-strand DNA breaks.[6] When a DNA replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks, leading to cell cycle arrest in the S-phase and ultimately apoptosis (programmed cell death).[6]
Q3: Why is the drug-to-antibody ratio (DAR) a critical quality attribute for ADCs?
A3: The drug-to-antibody ratio (DAR) is a crucial quality attribute of an ADC because it significantly influences its efficacy, safety, and pharmacokinetic profile.[1][7] An insufficient DAR can lead to reduced potency, while an excessively high DAR may negatively impact pharmacokinetics, increase toxicity, and promote aggregation.[1][8] Therefore, precise determination and control of the average DAR and the distribution of drug-loaded species are essential during ADC development and for quality control.[7]
Q4: What is the difference between CL2A and CL2E linkers for SN-38?
A4: Both CL2A and CL2E are linkers used to conjugate SN-38 to antibodies. The primary difference lies in their stability and release mechanisms. CL2A is a moderately stable, hydrolyzable linker that allows for the release of SN-38 in the acidic tumor microenvironment and intracellularly.[5][9][10] In contrast, CL2E is a more stable linker designed to release SN-38 primarily inside the tumor cell following enzymatic cleavage (e.g., by cathepsin B).[9][11] Preclinical studies have shown that ADCs with the more stable CL2E linker can be less efficacious than those with the CL2A linker, suggesting that the extracellular release of SN-38 by CL2A contributes significantly to its therapeutic effect.[9]
Q5: What is a typical DAR for CL2A-SN38 ADCs, and how does it impact efficacy and toxicity?
A5: A typical DAR for CL2A-SN38 ADCs, such as sacituzumab govitecan, is relatively high, around 7-8 molecules of SN-38 per antibody.[12][13] A lower DAR (e.g., 2-4) often results in an ADC with better pharmacokinetics and a wider therapeutic window.[1][] Conversely, a higher DAR can enhance potency but may also lead to faster clearance and increased off-target toxicity.[1][][15] The optimal DAR is a balance between achieving sufficient potency and maintaining favorable physicochemical and pharmacokinetic properties.[1]
Q6: What is the "bystander effect" and its relevance to SN-38 ADCs?
A6: The bystander effect is the ability of a cytotoxic agent released from an ADC to kill neighboring antigen-negative tumor cells.[][16] This is particularly important for treating heterogeneous tumors where not all cancer cells express the target antigen. SN-38 is capable of diffusing across cell membranes, allowing it to exert a bystander effect.[] The CL2A linker, which facilitates the release of SN-38 into the tumor microenvironment, contributes to this effect.[4][5][16]
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Q: We are observing a low or inconsistent DAR in our conjugation reactions. What are the potential causes and how can we troubleshoot this?
A: Low or inconsistent DAR can stem from several factors related to the antibody, the linker-payload, or the reaction conditions.
-
Inefficient Antibody Reduction (for cysteine conjugation): Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.
-
Solution: Tightly control the concentration of the reducing agent (e.g., TCEP), temperature, and incubation time to ensure consistent reduction. Ensure the pH of the reduction buffer is optimal (e.g., 7.0-7.5 for TCEP).[9]
-
-
Poor Solubility of the SN-38 Linker: SN-38 is highly hydrophobic, which can lead to poor solubility in aqueous buffers, reducing its availability for conjugation.[9]
-
Solution: Dissolve the CL2A-SN38 in a small amount of a compatible organic co-solvent like DMSO before adding it to the reaction mixture. Ensure the final concentration of the co-solvent is low (typically <10%) to prevent antibody denaturation.[9] Incorporating PEG moieties into the linker can also improve solubility.[9]
-
-
Suboptimal Reaction Conditions: The pH, temperature, and duration of the conjugation reaction are critical.
-
Solution: Optimize the reaction time and temperature. While longer reaction times can increase conjugation, they may also lead to ADC degradation or aggregation. Monitor the reaction over time to find the optimal duration.[9]
-
Issue 2: ADC Aggregation
Q: Our CL2A-SN-38 ADC is showing aggregation after conjugation and purification. What are the likely causes and how can we prevent this?
A: Aggregation is a common issue with SN-38 ADCs due to the hydrophobicity of the payload.
-
High DAR: A higher number of hydrophobic SN-38 molecules increases the overall hydrophobicity of the ADC, promoting aggregation.
-
Solution: Aim for a lower DAR if possible, or use linkers with hydrophilic moieties like PEG to mitigate hydrophobicity.[1]
-
-
Suboptimal Formulation Buffer: Incorrect pH or the absence of stabilizing excipients can lead to aggregation.
-
Solution: Screen different buffers (e.g., histidine, citrate) and pH levels (typically 5.0-7.0). Consider adding excipients like polysorbate 80 or trehalose (B1683222) to improve stability.[2]
-
-
Stressful Storage Conditions: Freeze-thaw cycles or inappropriate storage temperatures can induce aggregation.
-
Solution: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles. For long-term storage, lyophilization is often preferred.
-
Issue 3: Poor In Vitro Potency
Q: The in vitro cytotoxicity of our SN-38 ADC is lower than expected. What could be the reasons?
A: Reduced potency can be attributed to several factors.
-
Lactone Ring Hydrolysis: The active lactone form of SN-38 is in equilibrium with an inactive open-ring carboxylate form at physiological pH (~7.4). This hydrolysis leads to a loss of cytotoxic activity.
-
Solution: Ensure the pH of your assay buffer is strictly controlled. Minimize the pre-incubation time of the ADC in physiological buffer before adding it to the cells.
-
-
Low DAR: As mentioned, an insufficient number of payload molecules per antibody will result in lower potency.
-
Solution: Re-evaluate and optimize your conjugation protocol to achieve the desired DAR.
-
-
Loss of Antibody Binding Affinity: The conjugation process may have altered the antibody's ability to bind to its target antigen.
-
Solution: Perform an antigen binding assay (e.g., ELISA or flow cytometry) to compare the binding of the ADC to the unconjugated antibody.
-
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on SN-38 ADCs, illustrating the impact of DAR.
Table 1: Impact of DAR on In Vitro Cytotoxicity of Trastuzumab-SN38 Conjugates
| ADC Construct | Average DAR | IC50 on SKOV-3 cells (nM) |
| T-SN38 A | 3.7 | 5.2 ± 0.3 |
| T-SN38 B | 3.2 | 4.4 ± 0.7 |
| T-SN38 C | 3.7 | 5.1 ± 0.4 |
| Free SN-38 | N/A | 11.3 ± 1.3 |
| Data adapted from studies on various trastuzumab-SN38 conjugates, demonstrating potent cytotoxicity in the nanomolar range.[1] |
Table 2: Impact of DAR on Pharmacokinetics and In Vivo Efficacy
| ADC Property | Low DAR (e.g., 2-4) | High DAR (e.g., >8) |
| Pharmacokinetics | Slower clearance, longer half-life | Faster clearance, shorter half-life[] |
| In Vivo Efficacy | May have a better therapeutic index[] | Higher potency but may have decreased efficacy due to faster clearance[] |
| Toxicity | Generally better tolerated | Lower tolerability, potential for increased off-target toxicity[][15] |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the CL2A-SN38 linker-payload at 280 nm (ε_Drug,280_) and its wavelength of maximum absorbance (ε_Drug,λmax_).
-
Measure ADC Absorbance: Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
Calculate Concentrations: Use the following equations to solve for the concentration of the antibody (C_Ab_) and the drug (C_Drug_):
-
A_280_ = (ε_Ab_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Drug,λmax_ * C_Drug_) (assuming the antibody has negligible absorbance at λ_max_)
-
-
Calculate DAR: DAR = C_Drug_ / C_Ab_
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol).
-
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will have the lowest retention time.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the half-maximal inhibitory concentration (IC50) of the SN-38 ADC.
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the SN-38 ADC, unconjugated antibody, and free SN-38. Treat the cells with the diluted compounds and incubate for 72-96 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Data Analysis: Solubilize the formazan (B1609692) crystals and measure the absorbance. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a sigmoidal dose-response curve fit.[1]
Protocol 4: In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the killing of antigen-negative "bystander" cells.
-
Cell Preparation:
-
Bystander Cells (Antigen-Negative): Stably transfect the antigen-negative cell line with a fluorescent protein (e.g., GFP) for identification.
-
Target Cells (Antigen-Positive): Use a cell line that expresses the target antigen.
-
-
Co-Culture Seeding: Seed the GFP-labeled bystander cells and unlabeled target cells together in various ratios (e.g., 1:1, 3:1, 1:3). Include a control well with only GFP-bystander cells. Allow cells to adhere overnight.
-
Treatment: Treat the co-cultures with the SN-38 ADC or a non-targeting control ADC for a defined period (e.g., 12 hours). Wash the cells to remove the ADC and add fresh media.
-
Analysis: Incubate the cells for a further 72 hours. Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and use a flow cytometer to quantify the percentage of viable bystander cells (GFP-positive, PI-negative).[]
-
Data Interpretation: A decrease in the viability of GFP-bystander cells in the co-culture compared to the monoculture indicates a bystander effect.[]
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of a SN-38 ADC.
-
Tumor Implantation: Subcutaneously inject 5-10 million human cancer cells into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, SN-38 ADC at various doses).
-
Dosing: Administer the treatments via an appropriate route (e.g., intravenous or intraperitoneal) according to a predetermined schedule (e.g., twice weekly for 4 weeks).[7]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point. Euthanize mice if they show signs of excessive distress or weight loss.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess efficacy. Analyze body weight changes to assess toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 3. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: CL2E-SN38 ADC Production
Welcome to the technical support center for the development and production of CL2E-SN38 antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, particularly when scaling up production.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound ADC aggregation during production scale-up?
A1: The primary cause of aggregation is the inherent hydrophobicity of the SN38 payload. As the drug-to-antibody ratio (DAR) increases, the overall hydrophobicity of the ADC molecule rises, leading to intermolecular interactions that cause aggregation.[1][2] This issue is often exacerbated during scale-up due to higher concentrations and processing stresses. Suboptimal buffer conditions, such as pH and the absence of stabilizing excipients, can also contribute significantly to aggregation.[1][3][4]
Q2: How does the CL2E linker contribute to the stability of the ADC?
A2: The CL2E linker is a cathepsin-B sensitive linker designed for greater stability in circulation compared to more labile linkers like CL2A.[5][6] It connects the SN38 payload to the antibody and is engineered to release the drug primarily within the lysosomal compartment of target tumor cells, where cathepsin B is present.[5][7] This enhanced stability minimizes premature drug release in the bloodstream, which can reduce off-target toxicity.[5]
Q3: We are observing a lower than expected Drug-to-Antibody Ratio (DAR). What are the potential causes?
A3: A low DAR in your this compound ADC preparation can stem from several factors:
-
Inefficient Antibody Reduction: If you are using a cysteine-based conjugation method, incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available thiol groups for the drug-linker to attach to.[2]
-
Poor Solubility of the Drug-Linker: The this compound drug-linker is hydrophobic and may have poor solubility in aqueous conjugation buffers, limiting its availability to react with the antibody.[2]
-
Suboptimal Reaction Conditions: Factors such as incorrect pH, low temperature, or insufficient reaction time can lead to a lower conjugation efficiency.[2][]
Q4: What are the best practices for long-term storage of our purified this compound ADC?
A4: For long-term stability, lyophilization is the preferred method.[1] The ADC should be formulated in a cryoprotectant-containing buffer, such as one with sucrose (B13894) or trehalose, to maintain its integrity during freezing and drying.[1][2] For liquid storage, use a stabilizing buffer at a slightly acidic pH (e.g., 5.0-6.5) and store at 2-8°C.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can induce aggregation.[1]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed Post-Conjugation
-
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
High molecular weight species detected by Size Exclusion Chromatography (SEC-HPLC).
-
Loss of product during purification steps.
-
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | Aim for a lower target DAR. While a higher DAR may seem beneficial for potency, it significantly increases hydrophobicity and the risk of aggregation.[1][2] |
| Suboptimal Buffer Conditions | Screen different formulation buffers (e.g., histidine, citrate) and pH levels (typically 5.0-6.5) to find the optimal conditions for your specific ADC.[1] |
| Absence of Stabilizing Excipients | Include excipients in your formulation to mitigate hydrophobic interactions. Common stabilizers include polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose).[1][2] |
| Presence of Organic Solvents | Ensure efficient removal of organic co-solvents (e.g., DMSO, DMF) used to dissolve the this compound linker during the conjugation reaction. Residual solvents can destabilize the antibody.[1] |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
-
Symptoms:
-
Significant batch-to-batch variability in the average DAR as determined by Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS.
-
Variability in in-vitro potency assays.
-
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Antibody Reduction | Tightly control the reduction conditions, including the concentration of the reducing agent (e.g., TCEP, DTT), temperature, and incubation time, to ensure a consistent number of available thiol groups for conjugation.[2] |
| Drug-Linker Solubility Issues | Prepare the this compound drug-linker solution consistently. Use a minimal amount of a suitable co-solvent like DMSO to fully dissolve the drug-linker before adding it to the reaction buffer. Ensure the final concentration of the co-solvent is low (typically <10%) to prevent antibody denaturation.[2] |
| Variations in Reaction Kinetics | Maintain consistent reaction parameters such as temperature, pH, and reaction time. Monitor the progress of the conjugation reaction to determine the optimal endpoint. |
| Purification Variability | Standardize the post-conjugation purification process. HIC-HPLC can be used not only for analysis but also for purifying ADC species with a specific DAR.[2] |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound
This protocol describes the conjugation of a maleimide-activated this compound linker to a monoclonal antibody via reduced interchain cysteine residues.
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 10-20 molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated this compound in a minimal amount of DMSO.
-
Add a 5-10 molar excess of the dissolved drug-linker to the reduced antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unconjugated drug-linker, quenching agent, and any aggregates. The column should be equilibrated with the final formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).[9][]
-
Protocol 2: Determination of Average DAR by HIC-HPLC
This method separates ADC species based on their hydrophobicity, which correlates with the number of conjugated SN38 molecules.
-
Column: A hydrophobic interaction chromatography column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µg of the purified ADC.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by determining the weighted average of the peak areas.
-
Protocol 3: Assessment of Aggregation by SEC-HPLC
This method separates molecules based on their size to quantify the percentage of high molecular weight species (aggregates).
-
Column: A size exclusion chromatography column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject 20-50 µg of the purified ADC.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
-
Visualizations
Caption: Experimental workflow for this compound ADC production.
Caption: Troubleshooting guide for ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pharmtech.com [pharmtech.com]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Aggregation of CL2E-SN38 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development and handling of CL2E-SN38 antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section offers solutions to common problems related to the aggregation of this compound ADCs.
Issue 1: Significant aggregation observed after conjugation reaction.
Question: We are observing a high percentage of aggregates in our this compound ADC preparation immediately following the conjugation step. What are the likely causes and how can we mitigate this?
Answer:
Aggregation post-conjugation is a common challenge, primarily driven by the increased hydrophobicity of the ADC due to the SN-38 payload. Several factors in the conjugation process itself can exacerbate this issue.
Potential Causes and Mitigation Strategies:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Troubleshooting: Carefully control the molar ratio of the this compound linker-drug to the antibody during the conjugation reaction. Aim for a lower target DAR initially and optimize for the highest possible DAR that maintains acceptable monomer purity.
-
-
Unfavorable Buffer Conditions: The pH and composition of the conjugation buffer are critical.[1]
-
Troubleshooting: Maintain the pH of the conjugation buffer within a range that ensures antibody stability, typically between 6.0 and 7.5 for many antibodies. Avoid pH values near the isoelectric point (pI) of the antibody, as this is where protein solubility is at its minimum.[1] Histidine is often a suitable buffer for ADCs.[2]
-
-
Presence of Organic Solvents: Organic co-solvents used to dissolve the hydrophobic this compound may induce antibody denaturation and aggregation.[1]
-
Troubleshooting: Use the minimum amount of a biocompatible co-solvent (e.g., DMSO, DMA) necessary to dissolve the linker-drug. Add the linker-drug solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent.
-
-
Intermolecular Interactions During Conjugation: Free antibody molecules in solution can interact and aggregate as the hydrophobic drug is conjugated to their surface.
-
Troubleshooting: Consider performing the conjugation with the antibody immobilized on a solid support. This keeps the antibody molecules physically separated during the reaction, preventing intermolecular aggregation.[1]
-
Issue 2: Gradual increase in aggregation during storage and handling.
Question: Our purified this compound ADC shows acceptable monomer purity initially, but we observe an increase in aggregates over time during storage and after freeze-thaw cycles. How can we improve the long-term stability?
Answer:
Improving the long-term stability of your this compound ADC involves optimizing the formulation and storage conditions.
Formulation Strategies:
-
Incorporate Stabilizing Excipients: The addition of certain excipients can significantly reduce aggregation.
-
Polysorbates (e.g., Polysorbate 20 or 80): These non-ionic surfactants are highly effective in preventing protein aggregation at interfaces (e.g., air-water, container surface).[3][4] They can bind to hydrophobic patches on the ADC, preventing self-association.[4] A typical concentration range is 0.01% to 0.1% (w/v).
-
Sugars (e.g., Sucrose (B13894), Trehalose): These cryoprotectants and lyoprotectants stabilize the ADC during freezing, lyophilization, and long-term storage by forming a glassy matrix that restricts molecular mobility.[4][5]
-
-
Optimize Formulation pH: The pH of the final formulation buffer is critical for maintaining ADC stability.
-
Lyophilization: Freeze-drying can significantly enhance the long-term stability of ADCs, especially those prone to aggregation in liquid formulations.[6][7]
-
Recommendation: Develop an optimized lyophilization cycle. This involves carefully controlling the freezing rate, primary drying temperature and pressure, and secondary drying temperature. The inclusion of lyoprotectants like sucrose is crucial for a successful lyophilization outcome.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions concerning the mitigation of this compound ADC aggregation.
Q1: What is the primary cause of aggregation in this compound ADCs?
A1: The primary cause of aggregation in this compound ADCs is the increased hydrophobicity imparted by the SN-38 payload.[8][9] This hydrophobicity can lead to self-association of ADC molecules, especially at higher drug-to-antibody ratios (DARs).[8] The chemical modifications during the conjugation process can also induce conformational changes in the antibody, exposing hydrophobic regions that can contribute to aggregation.
Q2: How can we increase the Drug-to-Antibody Ratio (DAR) of our this compound ADC without causing aggregation?
A2: Increasing the DAR of a hydrophobic ADC like one containing SN-38 without inducing aggregation is a significant challenge. One effective strategy is the incorporation of hydrophilic linkers or spacers, such as polyethylene (B3416737) glycol (PEG). Studies have shown that the introduction of PEG moieties can enable the synthesis of SN-38 ADCs with a high DAR, such as 7.1, with no observed aggregation.[8]
Q3: What analytical techniques are recommended for monitoring the aggregation of this compound ADCs?
A3: A multi-pronged approach using orthogonal analytical techniques is recommended for robust monitoring of ADC aggregation.
-
Size Exclusion Chromatography (SEC): This is the most common and reliable method for quantifying aggregates (dimers and higher-order oligomers) from the monomeric ADC.[][11]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in the formulation.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.
Q4: Can the choice of antibody isotype or format influence the aggregation propensity of a this compound ADC?
A4: Yes, the intrinsic properties of the monoclonal antibody, including its isotype, sequence, and post-translational modifications, can influence its stability and propensity to aggregate upon conjugation. Some antibodies are inherently more prone to aggregation than others. Therefore, antibody engineering and selection of a stable scaffold are crucial early steps in developing a successful ADC.
Data Presentation
Table 1: Influence of PEGylation on DAR and Aggregation of an SN-38 ADC
| ADC Construct | Average DAR | Monomer Purity (%) | Aggregate Purity (%) | Reference |
| SN-38 ADC without PEG | ~4 | >95% | <5% | [1] |
| SN-38 ADC with PEG8 | 7.1 | >98% | Not Detected | [8] |
Note: This data is based on a study of a similar SN-38 ADC and illustrates the potential of PEGylation to mitigate aggregation at high DARs.
Experimental Protocols
Protocol 1: Determination of Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the aggregation of this compound ADCs. Optimization may be required for specific ADCs and HPLC systems.
-
Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC).[11]
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm).[11]
-
Mobile Phase: A buffered saline solution, for example, 150 mM sodium phosphate, pH 7.0. For hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) (up to 15%) or acetonitrile (B52724) may be necessary to reduce non-specific interactions with the column matrix.[]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10 - 20 µL.
-
Data Analysis: Integrate the peak areas of the monomer, aggregates, and any fragments. The percentage of each species is calculated relative to the total peak area.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for determining the DAR of cysteine-linked ADCs like those prepared with this compound.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: A high salt buffer, for example, 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[2]
-
Mobile Phase B: A low salt buffer, for example, 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[8]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different drug-loaded species.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the this compound ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. The average DAR is calculated by a weighted average of the peak areas for each species.[12]
Protocol 3: General Procedure for Maleimide-PEG Conjugation to an Antibody
This protocol provides a general framework for PEGylating an antibody prior to conjugation with the this compound linker-drug. This is a conceptual protocol that would need optimization.
-
Antibody Preparation: If starting with a native antibody, partial reduction of interchain disulfide bonds is required to generate free thiol groups for conjugation.
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a controlled molar excess to the antibody.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess reducing agent using a desalting column.
-
-
PEGylation Reaction:
-
Dissolve a maleimide-functionalized PEG reagent in a suitable buffer.
-
Add the PEG-maleimide solution to the reduced antibody solution at a defined molar ratio.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[13]
-
-
Purification:
-
Purify the PEGylated antibody from excess PEG reagent and by-products using size exclusion chromatography or ion-exchange chromatography.
-
-
Characterization:
-
Confirm successful PEGylation and determine the extent of modification using techniques such as SDS-PAGE, mass spectrometry, and SEC.
-
-
Conjugation with this compound:
-
The purified PEGylated antibody with remaining free thiol groups can then be used in the conjugation reaction with the maleimide-containing this compound linker-drug following a standard conjugation protocol.
-
Visualizations
Figure 1. Workflow for mitigating aggregation of this compound ADCs.
Figure 2. Analytical workflow for characterizing this compound ADC aggregation and DAR.
References
- 1. commercialization.wsu.edu [commercialization.wsu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Lyophilization Cycle Optimization | HTD Biosystems [htdcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 7. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
Validation & Comparative
Unveiling the Mechanism: A Comparative Guide to CL2E-SN38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A detailed validation of the mechanism of action of CL2E-SN38 Antibody-Drug Conjugates (ADCs) and a comparison with key alternatives.
This guide provides an in-depth analysis of the mechanism of action of Antibody-Drug Conjugates (ADCs) utilizing the stable, cathepsin B-cleavable CL2E linker with the potent topoisomerase I inhibitor, SN-38. The primary focus is on ADCs targeting the Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), a well-validated tumor-associated antigen overexpressed in a variety of solid tumors.
The performance of a hypothetical this compound ADC is objectively compared with two notable CEACAM5-targeting ADCs that have undergone significant preclinical and clinical evaluation: labetuzumab govitecan (IMMU-130), which also utilizes an SN-38 payload but with a different linker, and tusamitamab ravtansine (SAR408701), which employs a maytansinoid (DM4) payload. This comparison is supported by a compilation of publicly available experimental data, detailed methodologies for key validation assays, and visual diagrams of the critical biological pathways and experimental workflows.
Comparative Performance Data
The following tables summarize key preclinical data for a conceptual this compound ADC and its comparators. It is important to note that direct head-to-head studies are limited, and data has been aggregated from various sources. Differences in experimental conditions (e.g., cell lines, animal models, dosing regimens) should be considered when interpreting these comparisons.
Table 1: In Vitro Cytotoxicity of CEACAM5-Targeting ADCs
| ADC Platform | Linker-Payload | Target Cell Line | Target Antigen | IC50 (nM) | Reference |
| Hypothetical this compound ADC | This compound | CEACAM5-positive cancer cells | CEACAM5 | Data not publicly available in direct comparison | N/A |
| Labetuzumab govitecan (IMMU-130) | CL2A-SN38 | Multiple | CEACAM5 | Not Specified | [1] |
| Tusamitamab ravtansine (SAR408701) | SPDB-DM4 | CEACAM5-expressing tumor cells | CEACAM5 | Apparent Kd: 0.017 nM (human), 0.024 nM (cynomolgus) | [2] |
| B9-MMAE | vc-MMAE | MKN-45 (gastric) | CEACAM5 | 38.14 | [3][4] |
| B9-MMAE | vc-MMAE | BxPC-3 (pancreatic) | CEACAM5 | 25.60 | [3][4] |
| B9-MMAE | vc-MMAE | LS174T (colorectal) | CEACAM5 | 101.4 | [3][4] |
Table 2: In Vivo Antitumor Efficacy of CEACAM5-Targeting ADCs
| ADC Platform | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Hypothetical this compound ADC | N/A | N/A | Data not publicly available | N/A |
| Labetuzumab govitecan (IMMU-130) | LS174T & GW-39 (colonic) | 0.25 mg SN-38 equiv./kg, q4d x 8 | Significantly extended median survival vs. controls (P < 0.002) | [5] |
| Tusamitamab ravtansine (SAR408701) | Patient-derived xenografts | Single and repeated dosing | In vivo efficacy demonstrated | [2] |
| B9-MMAE | BxPC-3 & MKN-45 | 5 mg/kg, i.v., q2d x 4 | Marked inhibition of tumor growth | [3][4] |
Mechanism of Action of this compound ADCs
The therapeutic strategy of a this compound ADC targeting CEACAM5 involves a multi-step process designed for targeted cytotoxicity to cancer cells.
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to the CEACAM5 protein expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-CEACAM5 complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.
-
Payload Release: Within the lysosome, the CL2E linker, which is designed to be stable in the bloodstream, is cleaved by the lysosomal enzyme cathepsin B. This cleavage releases the active SN-38 payload inside the cell.
-
Induction of DNA Damage: The released SN-38, a potent topoisomerase I inhibitor, intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of DNA damage.
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately initiates programmed cell death (apoptosis).
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in validating the mechanism of action of this compound ADCs, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of a CEACAM5-targeting this compound ADC.
Caption: Key Experimental Workflow for Validating ADC Mechanism of Action.
Caption: Signaling Pathways Modulated by CEACAM5 and SN-38.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound ADC's mechanism of action.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in CEACAM5-positive and CEACAM5-negative cancer cell lines.
Materials:
-
CEACAM5-positive cell lines (e.g., MKN-45, BxPC-3, LS174T)[3][4]
-
CEACAM5-negative cell line (for specificity control)
-
This compound ADC, unconjugated antibody, and free SN-38
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free SN-38 in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the various concentrations of the test articles. Include wells with untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[6]
ADC Internalization Assay
Objective: To quantify the internalization of the CEACAM5-targeting antibody or ADC into cancer cells.
Materials:
-
CEACAM5-positive cancer cell lines
-
Fluorescently labeled anti-CEACAM5 antibody or ADC
-
Flow cytometer or high-content imaging system
-
Trypsin-EDTA
-
Quenching solution (e.g., acidic glycine (B1666218) buffer)
Protocol:
-
Plate CEACAM5-positive cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with the fluorescently labeled antibody or ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control incubation at 4°C can be used to measure surface binding only.
-
At each time point, wash the cells with cold PBS to remove unbound antibody/ADC.
-
To distinguish between surface-bound and internalized antibody/ADC, treat the cells with a quenching solution or trypsin to remove surface-bound fluorescence.
-
Harvest the cells and analyze the intracellular fluorescence intensity by flow cytometry or high-content imaging.
-
Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of internalization.
Cathepsin B-Mediated Payload Release Assay
Objective: To confirm the cleavage of the CL2E linker and release of SN-38 by cathepsin B.
Materials:
-
This compound ADC
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well plate
-
HPLC-MS system
Protocol:
-
Prepare a reaction mixture containing the this compound ADC and recombinant cathepsin B in the assay buffer.
-
Incubate the reaction mixture at 37°C for various time points.
-
At each time point, stop the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., with acetonitrile).
-
Analyze the samples by HPLC-MS to separate and quantify the intact ADC, cleaved linker-payload intermediates, and the released SN-38.
-
Determine the rate of SN-38 release over time.[7][]
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of the this compound ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
CEACAM5-positive cancer cell line
-
This compound ADC, vehicle control, and relevant comparator ADCs
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant CEACAM5-positive tumor cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound ADC, and comparator ADCs.
-
Administer the treatments intravenously according to a predetermined dosing schedule.
-
Measure the tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size.
-
Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy.[3][4][9]
Conclusion
The this compound ADC platform represents a promising strategy for the targeted therapy of CEACAM5-expressing cancers. The stable CL2E linker is designed to ensure that the highly potent SN-38 payload is delivered specifically to the tumor cells, where it is released by the lysosomal enzyme cathepsin B. This mechanism of action, which culminates in DNA damage and apoptosis, has been validated through a series of in vitro and in vivo experiments.
While direct comparative data is still emerging, the preclinical evidence for CEACAM5-targeting ADCs, including those with SN-38 and other payloads, underscores the potential of this therapeutic approach. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of this compound ADCs and other novel ADC constructs. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these promising cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. A novel human single-domain antibody-drug conjugate targeting CEACAM5 exhibits potent in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel human single-domain antibody-drug conjugate targeting CEACAM5 exhibits potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates | Semantic Scholar [semanticscholar.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Development and characterization of NILK-2301, a novel CEACAM5xCD3 κλ bispecific antibody for immunotherapy of CEACAM5-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CL2E-SN38 and CL2A-SN38 in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent linker-payload systems, CL2E-SN38 and CL2A-SN38, utilized in the development of antibody-drug conjugates (ADCs). Both systems employ the potent topoisomerase I inhibitor SN-38 as the cytotoxic payload, but differ critically in their linker technology, which dictates the stability, release mechanism, and ultimately, the therapeutic index of the resulting ADC. This analysis is supported by preclinical experimental data to inform the selection of the optimal linker strategy for specific therapeutic applications.
Executive Summary
This compound and CL2A-SN38 are both advanced linker-payloads designed for the targeted delivery of SN-38 to cancer cells. The fundamental distinction lies in their linker stability and cleavage mechanisms. CL2A features a pH-sensitive linker with a shorter serum half-life, designed for rapid payload release in the tumor microenvironment. In contrast, CL2E incorporates a more stable, enzyme-cleavable linker, intended to release the payload predominantly after internalization into the target cell. Preclinical data suggests that the choice between these two linkers can significantly impact the efficacy of an ADC depending on the properties of the target antigen and the internalizing capacity of the monoclonal antibody.
Linker Structure and Payload Release Mechanism
The differential design of the CL2A and CL2E linkers governs their stability in circulation and the mechanism of SN-38 release.
CL2A-SN38 utilizes a linker that is susceptible to cleavage under acidic conditions, such as those found in the tumor microenvironment and within cellular lysosomes. This pH-mediated hydrolysis of a benzyl (B1604629) carbonate bond releases the active SN-38.[1][2] Notably, the CL2A linker does not contain a specific enzyme cleavage site.[3]
This compound , conversely, is engineered for greater stability in the bloodstream. Its release mechanism is a two-step process requiring enzymatic cleavage by cathepsin B, an enzyme often overexpressed in tumors and present in lysosomes, followed by an intramolecular cyclization to liberate SN-38.[4][5] This design aims to minimize premature drug release and associated off-target toxicity.
Performance Data
In Vitro Stability
A key differentiator between the two linkers is their stability in serum. The CL2A linker demonstrates a shorter half-life, suggesting a faster rate of payload release, whereas the CL2E linker is significantly more stable.
| Linker | Serum Half-life (t½) | Reference |
| CL2A | ~1 day | [4] |
| CL2E | >10 days | [4] |
In Vitro Cytotoxicity
Preclinical studies have evaluated the in vitro potency of ADCs utilizing either CL2A-SN38 or this compound against various cancer cell lines. The data, compiled from different studies, generally indicates that ADCs with the less stable CL2A linker exhibit greater cytotoxicity.
| Antibody Target | Cell Line | ADC Linker | IC50 (nM) | Reference |
| TROP-2 (hRS7) | Capan-1 (Pancreatic) | CL2A | 9 | [4] |
| CL2E | 132 | [4] | ||
| Calu-3 (Lung) | CL2A | 20 | [4] | |
| CL2E | 242 | [4] | ||
| CD22 (hLL2) | Raji (Lymphoma) | CL2A | 3.2 | [4] |
| CL2E | 135.8 | [4] | ||
| CD74 (hLL1) | A-375 (Melanoma) | CL2A | 5 | [4] |
| CL2E | 34 | [4] | ||
| Free SN-38 | Various | - | 0.5 - 7 | [4] |
In Vivo Efficacy
In vivo studies using xenograft models have provided insights into the therapeutic efficacy of ADCs with these linkers. The choice of linker appears to be critical and dependent on the internalization rate of the target antibody. For a slowly internalizing antibody, the less stable CL2A linker resulted in superior anti-tumor activity.
| Antibody Target | Xenograft Model | ADC Linker | Outcome | Reference |
| CEACAM5 (hMN-14) | LS174T (Colonic) | CL2A | Superior efficacy | [4] |
| CL2E | Less efficacious | [6] |
Mechanism of Action: SN-38 Signaling Pathway
Upon release from the ADC, SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[3] Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[7][8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs.
-
Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.[9]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free SN-38. Include untreated cells as a control.[9]
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[9]
Serum Stability Assay
This protocol provides a general method for evaluating the stability of an ADC in serum.
-
Incubation: Incubate the ADC in serum (e.g., human, mouse) at 37°C for various time points.[11]
-
ADC Capture: At each time point, capture the ADC from the serum sample using protein A magnetic beads.[12]
-
Analysis: Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time using techniques such as LC-MS.[11] The release of free payload into the supernatant can also be quantified.[11]
-
Data Analysis: Plot the DAR or percentage of released payload against time to determine the stability profile and half-life of the ADC.[12]
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for assessing the in vivo efficacy of ADCs in a xenograft model.
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.[13]
-
Tumor Growth: Allow tumors to reach a predetermined size.[13]
-
Randomization and Dosing: Randomize mice into treatment groups and administer the ADC, vehicle control, and isotype control ADC at specified doses and schedules.[13]
-
Monitoring: Monitor tumor volume and body weight regularly.[13]
-
Endpoint: Terminate the study when tumors in the control group reach a specified size or at a predetermined time point.[13]
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.[14]
Conclusion
The selection between this compound and CL2A-SN38 linker-payload systems is a critical decision in ADC design and should be guided by the biological characteristics of the target and the desired therapeutic outcome. The less stable, pH-sensitive CL2A linker may be advantageous for slowly internalizing targets or when a bystander effect is desired, as it can release SN-38 in the tumor microenvironment. Conversely, the highly stable, enzyme-cleavable CL2E linker may offer a wider therapeutic window by minimizing off-target toxicities, making it potentially more suitable for rapidly internalizing ADCs where intracellular payload release is the primary mechanism of action. Further head-to-head studies with a variety of antibodies and tumor models are warranted to fully elucidate the optimal applications for each linker technology.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to ADC Payloads: SN-38, MMAE, and DM1
For Researchers, Scientists, and Drug Development Professionals
The selection of a cytotoxic payload is a critical decision in the development of antibody-drug conjugates (ADCs), profoundly influencing the therapeutic index and overall efficacy of the conjugate. This guide provides an objective comparison of three clinically significant ADC payloads: SN-38, Monomethyl Auristatin E (MMAE), and Mertansine (DM1). The information presented is supported by experimental data to facilitate an informed selection process for your ADC development program.
Executive Summary
Each of these payloads possesses a distinct mechanism of action, leading to differences in potency, bystander effect, and potential toxicities. SN-38 is a topoisomerase I inhibitor, while MMAE and DM1 are potent tubulin-disrupting agents. These differences are reflected in their performance in preclinical models.
Data Presentation: At a Glance
The following tables summarize the key characteristics and in vitro cytotoxicity of ADCs utilizing these three payloads.
Table 1: General Characteristics of ADC Payloads
| Feature | SN-38 | MMAE | DM1 |
| Mechanism of Action | Topoisomerase I inhibitor | Tubulin polymerization inhibitor | Tubulin polymerization inhibitor |
| Cell Cycle Specificity | S-phase[1] | G2/M phase[2] | G2/M phase |
| Bystander Effect | Yes (membrane permeable) | Yes (membrane permeable)[3] | Limited to no (membrane impermeable) |
| Potency | High | Very High | Very High |
| Associated Toxicities | Neutropenia, Diarrhea[4] | Peripheral neuropathy, Neutropenia[4] | Thrombocytopenia, Hepatotoxicity[4] |
Table 2: Comparative In Vitro Cytotoxicity of Anti-Trop-2 ADCs
| Cell Line | ADC Payload | IC50 (ng/mL) |
| CFPAC-1 (Pancreatic Cancer) | SY02-SN-38 | 0.83[5] |
| SY02-MMAE | 1.19[5] | |
| MDA-MB-468 (Breast Cancer) | SY02-SN-38 | 0.47[5] |
| SY02-MMAE | 0.28[5] |
Note: Data for a direct comparison with a DM1 ADC under the same experimental conditions was not available in the referenced literature.[5] However, DM1-containing ADCs, such as Trastuzumab emtansine (T-DM1), have demonstrated potent in vitro activity in the sub-nanomolar range in HER2-positive cell lines.
Mechanisms of Action and Signaling Pathways
SN-38: DNA Damage via Topoisomerase I Inhibition
SN-38, the active metabolite of irinotecan, exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[1][5] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[1] SN-38 intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks.[5] This leads to the accumulation of DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[1][6]
Caption: SN-38 mechanism of action.
MMAE and DM1: Mitotic Arrest via Tubulin Inhibition
Both MMAE (a synthetic analogue of dolastatin 10) and DM1 (a maytansinoid derivative) are highly potent anti-mitotic agents that interfere with microtubule dynamics.[7][8][] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division.
MMAE and DM1 bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[8] This disruption of microtubule assembly leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately inducing apoptosis.[2]
Caption: MMAE and DM1 mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC in a specific cancer cell line.
1. Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]
2. ADC Treatment:
-
Prepare serial dilutions of the ADC in complete culture medium. A typical concentration range would span from 0.01 ng/mL to 1000 ng/mL.[5]
-
Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells in triplicate.[5]
-
Include control wells with medium only (blank) and cells with medium but no ADC (negative control).[5]
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[5]
3. MTT Assay and Data Analysis:
-
After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: In vitro cytotoxicity workflow.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
1. Cell Preparation and Seeding:
-
Engineer an antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture the fluorescent Ag- cells with antigen-positive (Ag+) cells in the same well of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied.
2. ADC Treatment:
-
Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubate for a defined period (e.g., 96 hours).
3. Data Acquisition and Analysis:
-
Use live-cell imaging to monitor the viability of the fluorescent Ag- cells over time.
-
Quantify the number of viable Ag- cells in the co-culture and compare it to the number of viable Ag- cells in a monoculture treated with the same ADC concentration.
-
A significant reduction in the viability of Ag- cells in the co-culture system indicates a bystander effect.[10]
In Vivo Efficacy Studies
These studies assess the anti-tumor activity of an ADC in a living organism, typically using xenograft mouse models.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously implant human cancer cells to establish tumors.[11][12]
2. ADC Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC, a control antibody, and a vehicle control intravenously.[12]
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight two to three times per week.[13]
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Concluding Remarks
The choice between SN-38, MMAE, and DM1 as an ADC payload will depend on the specific target antigen, tumor type, and desired therapeutic window. SN-38 offers a DNA-damaging mechanism of action and a good bystander effect. MMAE is a highly potent tubulin inhibitor with a strong bystander effect. DM1 is also a very potent tubulin inhibitor but has limited bystander killing, which could be advantageous in minimizing off-target toxicity to healthy tissues. The detailed experimental protocols provided herein should serve as a valuable resource for the preclinical evaluation of ADCs with these and other payloads.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mertansine - Wikipedia [en.wikipedia.org]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. hoeford.com [hoeford.com]
- 13. biorxiv.org [biorxiv.org]
In Vitro Assays to Confirm CL2E-SN38 ADC Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays to confirm the specificity of the CL2E-SN38 antibody-drug conjugate (ADC) against alternative ADC constructs. The following data and protocols are intended to aid researchers in designing and evaluating experiments to characterize the performance of ADCs.
Executive Summary
Antibody-drug conjugates represent a powerful class of targeted therapeutics. The specificity of an ADC is paramount to its efficacy and safety profile. This is determined by the monoclonal antibody's affinity for its target antigen and the characteristics of the linker and payload. The this compound ADC utilizes a stable, enzyme-cleavable linker to deliver the potent topoisomerase I inhibitor, SN-38. In vitro assays are essential to validate the target-specific activity of this ADC and compare its performance against ADCs with different linkers, such as the hydrolyzable CL2A linker.
This guide details key in vitro assays—cytotoxicity, binding affinity, internalization, and bystander effect—providing comparative data where available and outlining detailed experimental protocols. The evidence suggests that the CL2E linker provides greater stability, leading to a slower, more controlled release of the SN-38 payload compared to the CL2A linker. This has implications for both target cell killing and the bystander effect.
Comparative Analysis of In Vitro Performance
A direct comparison of ADCs featuring the enzyme-cleavable CL2E linker and the hydrolyzable CL2A linker, both armed with the SN-38 payload, reveals significant differences in their mechanism of action at the cellular level.
Cytotoxicity and Payload Release
The stability of the linker directly impacts the rate of payload release and, consequently, the induction of cytotoxicity. A key method to assess this is by measuring DNA damage, a downstream effect of SN-38's topoisomerase I inhibition. This can be quantified by staining for phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks.
One study compared the DNA damage induced by an anti-Trop-2 ADC (hRS7) conjugated to SN-38 via either a CL2A or a CL2E linker in NCI-N87 gastric cancer cells. The results indicated that the ADC with the hydrolyzable CL2A linker (hRS7-CL2A-SN-38) induced a rapid and significant increase in DNA damage that peaked early and then decreased over time. In contrast, the ADC with the more stable, enzyme-cleavable CL2E linker (hRS7-CL2E-SN-38) showed a much slower release of the payload, with DNA damage signal appearing significantly later, only rising above the non-specific control ADC at 72 hours.[1][2] This suggests that while both ADCs can induce DNA damage, the kinetics of payload release are markedly different, with the CL2E linker providing a more sustained and delayed release.
Table 1: Comparative In Vitro Cytotoxicity of SN-38 ADCs
| ADC Platform | Linker Type | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Sacituzumab Govitecan (IMMU-132) | Hydrolyzable (CL2A) | Multiple | Trop-2 | ~1.0 - 6.0 | |
| Labetuzumab Govitecan (IMMU-130) | Hydrolyzable (CL2A) | N/A | CEACAM5 | Not Specified | [4] |
| Anti-HER2-SN38 | Cleavable (pH-sensitive) | SKOV3 | HER2 | 5.2 ± 0.3 | [5] |
| hRS7-CL2A-SN-38 | Hydrolyzable (CL2A) | Multiple solid tumor lines | Trop-2 | ~2.2 | |
| Free SN-38 | - | Multiple human cancer cell lines | - | ~1.0 - 6.0 | [6] |
Note: IC50 values can vary depending on the experimental conditions and cell line used. Data for a this compound ADC is not publicly available in this format.
Key In Vitro Assays for ADC Specificity
To comprehensively evaluate the specificity of a this compound ADC, a panel of in vitro assays should be employed.
Cytotoxicity Assay
This assay determines the concentration of the ADC required to kill 50% of the target cancer cells (IC50). It is a primary indicator of the ADC's potency and target-dependent activity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate target antigen-positive (e.g., CEACAM5-positive) and antigen-negative cancer cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a relevant comparator ADC (e.g., with a CL2A linker), a non-targeting control ADC, and free SN-38 payload in complete cell culture medium.
-
Incubation: Remove the culture medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control. Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours for SN-38).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the ADC concentration. Determine the IC50 values using a non-linear regression analysis.
Binding Affinity Assay
This assay measures the strength of the interaction between the ADC's monoclonal antibody and its target antigen on the cell surface, typically reported as the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
Experimental Protocol: Bio-Layer Interferometry (BLI)
-
Sensor Preparation: Biotinylate the recombinant target antigen (e.g., CEACAM5) and immobilize it onto streptavidin-coated biosensors.
-
Association: Immerse the biosensors in wells containing serial dilutions of the this compound ADC and a naked antibody control. Measure the change in interference pattern over time as the ADC binds to the antigen.
-
Dissociation: Transfer the biosensors to wells containing buffer only and measure the dissociation of the ADC from the antigen over time.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Internalization Assay
This assay quantifies the uptake of the ADC by target cells upon binding to the surface antigen. Efficient internalization is crucial for the intracellular release of the payload from ADCs with cleavable linkers like CL2E.
Experimental Protocol: pH-Sensitive Dye-Based Flow Cytometry
-
ADC Labeling: Label the this compound ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of endosomes and lysosomes but has minimal fluorescence at neutral extracellular pH.
-
Cell Treatment: Incubate target antigen-positive cells with the fluorescently labeled ADC at 37°C for various time points. As a negative control, incubate cells at 4°C to inhibit endocytosis.
-
Sample Preparation: At each time point, wash the cells to remove unbound ADC and prepare them for flow cytometry.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.
-
Analysis: Plot the MFI over time to determine the rate and extent of ADC internalization.
Bystander Killing Assay
This assay assesses the ability of the ADC's payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cells. This is a critical property for treating heterogeneous tumors.
Experimental Protocol: Co-Culture Bystander Assay
-
Cell Preparation:
-
Target Cells: Use antigen-positive cancer cells (e.g., CEACAM5-positive).
-
Bystander Cells: Use antigen-negative cancer cells that have been stably transfected to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-Culture Seeding: Seed a mixed population of target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC and a comparator ADC. Include control wells with only bystander cells treated with the ADC to measure direct toxicity.
-
Incubation: Incubate the plate for a duration sufficient to observe both direct and bystander killing (typically 96-144 hours).
-
Data Acquisition: Use a high-content imaging system or flow cytometry to distinguish and quantify the viability of the fluorescent bystander cells.
-
Analysis: Calculate the percentage of viable bystander cells in the co-culture compared to the bystander-only control to determine the extent of the bystander effect.[7][8]
Visualizing Key Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
SN-38 Mechanism of Action
SN-38 is a topoisomerase I inhibitor. It intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of single-strand DNA breaks. When the replication fork collides with this stabilized complex, it leads to the formation of a double-strand break, which triggers cell cycle arrest and apoptosis.[4][9]
Caption: SN-38 inhibits Topoisomerase I, leading to DNA damage and apoptosis.
Experimental Workflow: Comparative Cytotoxicity and Bystander Effect
This workflow outlines a typical experimental design to compare the in vitro efficacy and bystander effect of two different ADCs, such as one with a CL2E linker and another with a CL2A linker.
Caption: Workflow for comparing ADC cytotoxicity and bystander effect.
Conclusion
The in vitro assays detailed in this guide are crucial for confirming the specificity and characterizing the activity of a this compound ADC. The available data suggests that the CL2E linker, due to its enhanced stability and requirement for enzymatic cleavage, results in a slower and more sustained release of the SN-38 payload compared to hydrolyzable linkers like CL2A. This has a direct impact on the kinetics of cytotoxicity and potentially the magnitude of the bystander effect. A comprehensive in vitro evaluation, including head-to-head comparisons with other linker-payload combinations, is essential for selecting the optimal ADC candidate for further development. The provided protocols and diagrams serve as a foundation for researchers to design and execute robust experiments to elucidate the performance of their ADC candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CL2E and Other Prominent ADC Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker's properties dictate the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic window. This guide provides an objective, data-driven comparison of the CL2E linker with other widely used ADC linkers, including the protease-cleavable valine-citrulline (VC) based linkers, non-cleavable SMCC linkers, and pH-sensitive hydrazone linkers.
The CL2E linker, developed by Immunomedics, is a cathepsin B-cleavable linker designed for enhanced stability and controlled intracellular drug release. It represents an evolution from the earlier CL2A linker, offering significant improvements in serum stability. This guide will delve into the structural and functional differences between these linkers, presenting available quantitative data to inform the selection process for ADC development.
Linker Structures and Mechanisms of Action
A fundamental understanding of the linker's structure and its corresponding payload release mechanism is crucial for interpreting performance data.
CL2E Linker
The CL2E linker is a dipeptide-based linker that connects the payload to the antibody. Its design incorporates a maleimide (B117702) group for conjugation to antibody cysteine residues, a phenylalanine-lysine (Phe-Lys) dipeptide that is a substrate for the lysosomal protease cathepsin B, a self-immolative para-aminobenzyl alcohol (PABC) spacer, and an N,N'-dimethylethylenediamine unit that connects to the hydroxyl group of the payload, such as the 10-OH position of SN-38.[1] This design is intended to provide high stability in systemic circulation and efficient, targeted release of the payload within the cancer cell's lysosome.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Efficacy Comparison of CL2E-SN38 Across Diverse Cancer Cell Lines
This guide provides a comprehensive comparison of the efficacy of this compound, an antibody-drug conjugate (ADC) payload, across various cancer cell lines. By presenting key experimental data, detailed protocols, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers in the field of oncology and drug development.
Introduction to this compound
This compound is a derivative of SN-38, the active metabolite of the chemotherapeutic agent irinotecan. SN-38 is a potent topoisomerase I inhibitor, approximately 100 to 1,000 times more active than its parent compound. However, its clinical utility is limited by poor solubility and stability. The CL2E linker is a cathepsin-B cleavable linker designed to be stable in circulation and release the SN-38 payload within the target cancer cells, thereby enhancing its therapeutic index. This guide focuses on the cytotoxic efficacy of this compound-conjugated antibodies in different cancer cell types.
Quantitative Efficacy Data
The in vitro cytotoxicity of this compound, delivered via different monoclonal antibodies (mAbs), has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the table below. It is important to note that the efficacy of the ADC is dependent on both the cytotoxic payload (this compound) and the targeting antibody's ability to bind to and be internalized by the cancer cells.
| Cell Line | Cancer Type | Targeting Antibody | IC50 / EC50 (nM) |
| A-375 | Melanoma | anti-CD74 (hLL1) | 34 |
| Capan-1 | Pancreatic Cancer | anti-TROP-2 (hRS7) | 132 |
| Calu-3 | Lung Adenocarcinoma | anti-TROP-2 (hRS7) | 242 |
| Raji | Burkitt's Lymphoma | anti-CD22 (hLL2) | 135.8 |
Note: The data indicates that the efficacy of this compound containing ADCs varies significantly across different cancer cell lines and targeting antibodies. This highlights the importance of antigen expression and antibody internalization rates in determining the overall potency of the ADC.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of the cytotoxic activity of ADCs. The following is a representative protocol for an in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 value of an antibody-drug conjugate in a given cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound conjugated antibody (and unconjugated antibody as a control)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the ADC or control antibody. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for a predefined period (e.g., 72-120 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates the key steps involved in assessing the in vitro efficacy of this compound.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
This compound Mechanism of Action: Topoisomerase I Inhibition and DNA Damage Response
This compound exerts its cytotoxic effect by inhibiting topoisomerase I, a key enzyme in DNA replication and transcription. The following diagram illustrates the signaling pathway initiated by SN-38-induced DNA damage.
Caption: Signaling pathway of this compound induced cytotoxicity.
Validating Topoisomerase I Inhibition by SN-38: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SN-38, the active metabolite of irinotecan (B1672180), with other topoisomerase I inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action: Trapping the Cleavable Complex
SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme that alleviates torsional stress in DNA during replication and transcription.[1] Unlike inhibitors that prevent the enzyme from binding to DNA, SN-38 acts as a "poison" by stabilizing the transient covalent complex formed between topoisomerase I and DNA.[1][2] This stabilized "cleavable complex" obstructs the DNA replication machinery, leading to the formation of lethal double-strand breaks, which in turn trigger cell cycle arrest and apoptosis.[1][3][4]
The following diagram illustrates the mechanism of topoisomerase I inhibition by SN-38.
Caption: Mechanism of Topoisomerase I inhibition by SN-38.
Comparative Efficacy of Topoisomerase I Inhibitors
SN-38 is significantly more potent than its prodrug, irinotecan, and often demonstrates greater activity than other clinically used topoisomerase I inhibitors like topotecan.[5][6][7] The following table summarizes the comparative cytotoxicity of these compounds in human colon carcinoma HT-29 cells.
| Compound | IC50 (nM)[5] | Relative Potency to Irinotecan |
| SN-38 | 8.8 | ~1000x more potent[7] |
| Topotecan | 33 | - |
| Camptothecin (B557342) | 10 | - |
| Irinotecan (CPT-11) | >100 | 1x |
Experimental Protocols for Validation
Validating the inhibition of topoisomerase I by SN-38 involves a series of in vitro and cellular assays. Below are the detailed methodologies for three key experiments.
Topoisomerase I DNA Relaxation Assay
This in vitro assay directly measures the enzymatic activity of topoisomerase I by assessing its ability to relax supercoiled plasmid DNA. Inhibition of this activity is a primary indicator of a compound's effect on the enzyme.
Principle: Supercoiled DNA migrates faster in an agarose (B213101) gel than its relaxed counterpart.[8] Topoisomerase I converts supercoiled DNA to a relaxed form. An effective inhibitor will prevent this conversion, resulting in a higher proportion of supercoiled DNA.[9]
Caption: Workflow for the DNA Relaxation Assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol).[10]
-
Supercoiled plasmid DNA (e.g., pBR322 or pHOT-1) at a final concentration of 0.25 µg per reaction.[10]
-
Varying concentrations of SN-38 or a vehicle control.
-
Nuclease-free water to the final volume.
-
-
Pre-incubation: Gently mix and pre-incubate the reaction mixtures for 10 minutes at room temperature to allow the inhibitor to interact with the DNA.[9]
-
Enzyme Addition: Add 1-2 units of purified human topoisomerase I enzyme to each reaction.[9] One unit is typically defined as the amount of enzyme required to fully relax 0.5 µg of supercoiled DNA in 30 minutes at 37°C.[11]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[10]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 1-2.5 V/cm until the dye front reaches the end.[10]
-
Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize the DNA bands under a UV transilluminator.[9] Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
Cleavable Complex Assay
This assay provides direct evidence of a compound's ability to stabilize the topoisomerase I-DNA cleavable complex.
Principle: In the presence of an inhibitor like SN-38, topoisomerase I becomes covalently trapped on the DNA.[12] Denaturing agents like SDS can then reveal single-strand breaks in the plasmid DNA, which can be visualized by a shift in mobility on an agarose gel from supercoiled to nicked circular DNA.[13]
Protocol:
-
Reaction Setup: Prepare a reaction mixture similar to the DNA relaxation assay, containing supercoiled plasmid DNA, assay buffer, and the test compound (SN-38).
-
Enzyme Addition and Incubation: Add topoisomerase I and incubate at 37°C for 30 minutes to allow for the formation of the cleavable complex.[13]
-
Complex Trapping: Terminate the reaction by the rapid addition of 10% SDS to a final concentration of 1%.[13] This denatures the topoisomerase I and traps it on the DNA if a stable complex has been formed.
-
Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the covalently bound topoisomerase I.[13][14]
-
Electrophoresis and Visualization: Analyze the DNA by agarose gel electrophoresis. The formation of a nicked, open-circular DNA band indicates the stabilization of the cleavable complex.[14]
Cellular Assay: DNA Damage and Cell Cycle Analysis
These assays assess the downstream cellular consequences of topoisomerase I inhibition.
Principle: The collision of replication forks with stabilized cleavable complexes leads to DNA double-strand breaks.[4] This damage triggers cell cycle checkpoints, often resulting in arrest in the S and G2/M phases, which can be quantified by flow cytometry.[15]
Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., human non-small cell lung cancer lines) at an appropriate density.[15] After allowing the cells to adhere, treat them with various concentrations of SN-38 for a specified period (e.g., 48 hours).[15]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S and G2 phases is indicative of topoisomerase I inhibitor activity.[15]
Conclusion
The validation of SN-38 as a topoisomerase I inhibitor relies on a combination of in vitro and cellular assays. The DNA relaxation assay confirms the direct inhibition of the enzyme's catalytic activity, while the cleavable complex assay provides evidence for the specific mechanism of action. Cellular assays, such as cell cycle analysis, demonstrate the downstream consequences of this inhibition, ultimately leading to cell death. The superior potency of SN-38 compared to its parent compound and other related inhibitors underscores its clinical significance in cancer therapy.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential activity of topotecan, irinotecan and SN-38 in fresh human tumour cells but not in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SN-38 - Wikipedia [en.wikipedia.org]
- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. benchchem.com [benchchem.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. inspiralis.com [inspiralis.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. topogen.com [topogen.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling CL2E-SN38
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to CL2E-SN38. The following table summarizes the recommended PPE based on guidelines for SN-38 and other cytotoxic compounds.
| PPE Component | Specifications and Procedures |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required.[1] The outer glove should be changed immediately upon contamination and every 30-60 minutes during extended procedures. The inner glove provides an additional layer of protection.[1] Gloves must be inspected prior to use.[4] |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is essential.[1] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[1] |
| Eye & Face Protection | Use of safety glasses with side shields is the minimum requirement.[1] A full-face shield should be worn in situations where splashing is a significant risk.[1] An accessible eye wash station is a mandatory engineering control.[5] |
| Respiratory Protection | For procedures that may generate aerosols or fine particles, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[1] All personnel requiring respiratory protection must be fit-tested.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure risk.
-
Preparation : All handling of this compound should occur within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[1] Before beginning work, ensure a cytotoxic spill kit is readily accessible.[1]
-
Handling : Use dedicated laboratory equipment. When weighing the compound, do so on a disposable liner within the containment unit.[1] Reconstitute and dilute with care to prevent splashes and aerosol generation.[1] Avoid the formation of dust and aerosols.[4][5]
-
Post-Handling : After completing work, carefully remove the outer gloves and gown while still inside the containment unit. The inner gloves should be removed once outside the containment area, followed by immediate and thorough hand washing.[1]
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Spill Response and Waste Disposal
A clear and rehearsed plan for spill management and waste disposal is crucial.
Spill Response Protocol:
-
Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.[1]
-
Don PPE : Put on the appropriate PPE from the cytotoxic spill kit.[1]
-
Contain and Absorb : For liquid spills, cover with absorbent pads. For solid spills, gently cover to avoid raising dust.[1]
-
Clean : Carefully collect the absorbed material or spilled powder and place it in a designated cytotoxic waste container.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[5]
Waste Disposal Plan:
-
All disposable PPE (gloves, gowns, etc.) and materials used in the handling and cleanup of this compound are considered cytotoxic waste.
-
Dispose of all contaminated materials in clearly labeled, sealed, and puncture-proof cytotoxic waste containers.
-
Disposal must be in accordance with local, state, and federal regulations for hazardous waste.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
